Me-Tet-PEG4-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H31N5O7 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-22(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-31-10-12-33-14-15-34-13-11-32-9-7-21(29)30/h2-5H,6-16H2,1H3,(H,23,28)(H,29,30) |
InChI Key |
UEWCOLSWCISPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Me-Tet-PEG4-COOH: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-Tetrazine-Polyethylene Glycol-Carboxylic Acid (Me-Tet-PEG4-COOH), a heterobifunctional linker integral to advancements in bioconjugation, targeted drug delivery, and molecular imaging. This document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its application.
Core Chemical Structure and Functional Moieties
This compound is a versatile chemical tool composed of three critical functional components: a methyltetrazine (Me-Tet) moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH).[1] This unique combination of functional groups allows for a powerful and flexible approach to linking molecules of interest to biomolecules in a specific and controlled manner.[2]
The key functional components are:
-
Methyltetrazine (Me-Tet) Group : This nitrogen-rich heterocyclic ring is the bioorthogonal reactive group of the molecule.[2] It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO).[1] This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted counterparts.[1]
-
Polyethylene Glycol (PEG4) Spacer : The four-unit PEG chain serves as a hydrophilic spacer, which increases the overall aqueous solubility of the molecule and its conjugates. This is a crucial feature for biological applications as it helps to prevent the aggregation of labeled proteins. The flexible chain also minimizes steric hindrance between the conjugated molecules.
-
Carboxylic Acid (COOH) Group : The terminal carboxyl group provides a versatile handle for covalent modification. It readily reacts with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds. This reaction is not spontaneous and requires chemical activation, typically with carbodiimides like EDC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1802907-91-0 | |
| Chemical Formula | C₂₀H₂₈N₄O₇ | |
| Molecular Weight | ~436.5 g/mol | |
| Appearance | Red or purple crystalline solid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage (Powder Form) | Store at -20°C, desiccated. Stable for up to 3 years. | |
| Storage (Stock Solution) | Prepare in a dry, water-miscible solvent (e.g., DMSO, DMF). Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). |
Experimental Protocols
The use of this compound in bioconjugation is typically a two-stage process. First, the carboxylic acid is activated and linked to an amine-containing molecule. Second, the tetrazine group is reacted with a TCO-modified molecule.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine (e.g., Protein)
This protocol describes the conjugation of this compound to a primary amine on a protein using EDC and Sulfo-NHS chemistry.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing protein
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Protein Preparation : Exchange the protein into the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Activation of Carboxylic Acid :
-
In a separate microfuge tube, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
In another tube, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).
-
Combine this compound, EDC, and Sulfo-NHS in the Activation Buffer. A molar ratio of 1:2:5 (COOH:EDC:Sulfo-NHS) is a common starting point.
-
Incubate for 15-30 minutes at room temperature to form the semi-stable Sulfo-NHS ester.
-
-
Conjugation to Protein :
-
Add the activated Me-Tet-PEG4-Sulfo-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the amine molecule is a typical starting point, though this may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification :
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Tetrazine-TCO Ligation for ADC Synthesis
This protocol outlines the final conjugation step where a TCO-modified antibody is reacted with a drug-linker conjugate (Payload-Me-Tet-PEG4).
Materials:
-
TCO-modified antibody
-
Payload-Me-Tet-PEG4 conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Reaction Setup :
-
Dissolve the Payload-Me-Tet-PEG4 conjugate in PBS or DMSO.
-
Add a 1.5 to 3-fold molar excess of the Payload-Me-Tet-PEG4 conjugate to the TCO-modified antibody solution.
-
-
Incubation :
-
Incubate the reaction mixture at room temperature. The reaction is typically rapid, and the progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification :
-
Purify the resulting Antibody-Drug Conjugate (ADC) from excess drug-linker conjugate and other impurities using size-exclusion chromatography.
-
Applications in Drug Development
This compound is a powerful tool in drug development, primarily for the construction of Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature allows for the precise attachment of potent drug payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.
Furthermore, the bioorthogonal nature of the tetrazine-TCO ligation is leveraged in pre-targeted drug delivery strategies. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-linked therapeutic agent is administered, which then rapidly and specifically "clicks" to the antibody at the target location. This strategy can enhance the therapeutic window by minimizing systemic exposure to the toxic payload.
References
Me-Tet-PEG4-COOH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, mechanism of action, and applications of Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH), a pivotal heterobifunctional linker in modern bioconjugation and targeted therapeutics.
This compound, also known as Methyltetrazine-PEG4-acid, has emerged as a critical tool in the fields of bioconjugation, drug delivery, and molecular imaging.[1] Its versatile structure, combining a stable methyltetrazine moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient linkage of molecules for a myriad of applications, including the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use.
Core Chemical Properties
This compound is a heterobifunctional linker designed for sequential or orthogonal conjugation strategies.[1] Its structure is comprised of three key functional components:
-
Methyltetrazine (Me-Tz) Group: This nitrogen-rich heterocycle is the cornerstone of the molecule's bioorthogonal reactivity. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts. The presence of the methyl group significantly enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.
-
Polyethylene Glycol (PEG4) Spacer: The hydrophilic 4-unit polyethylene glycol linker imparts several beneficial properties. It enhances the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications, and helps to prevent the aggregation of labeled proteins. The flexible chain also acts as a spacer to minimize steric hindrance between the conjugated molecules. In therapeutic applications, the PEG linker can contribute to reduced immunogenicity and improved bioavailability.
-
Carboxylic Acid (COOH) Group: The terminal carboxyl group provides a versatile handle for covalent modification. It readily reacts with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds. This reaction is not spontaneous and requires chemical activation, typically with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) or its sulfo- a.
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | Methyltetrazine-PEG4-acid, this compound | |
| CAS Number | 1802907-91-0 | |
| Chemical Formula | C₂₀H₂₈N₄O₇ | |
| Molecular Weight | ~436.5 g/mol | |
| Appearance | Red or purple crystalline solid | |
| Solubility | Water, DMSO, DMF, DCM, THF, Chloroform | |
| Purity | Typically >95% (as determined by HPLC) | |
| Predicted pKa | 4.28 ± 0.10 | |
| Predicted Boiling Point | 647.6 ± 65.0 °C | |
| Predicted Density | 1.236 ± 0.06 g/cm³ |
Storage and Stability: Proper handling and storage are critical for maintaining the reactivity of this compound.
| Condition | Recommendation | Reference(s) |
| Powder Form | Store at -20°C, desiccated. Stable for up to 3 years. | |
| Stock Solution | Prepare in a dry, water-miscible solvent (e.g., DMSO, DMF). Store at -20°C for short-term (up to 1 month). |
Mechanism of Action
This compound facilitates bioconjugation through two primary, orthogonal chemical reactions, offering significant flexibility in experimental design.
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The hallmark of this compound's utility is the iEDDA reaction between its electron-deficient methyltetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. This bioorthogonal "click" reaction is characterized by its exceptional speed and selectivity, allowing it to proceed efficiently within complex biological environments without interfering with native biochemical processes. The reaction is often complete within minutes at room temperature.
References
A Comprehensive Technical Guide to the Solubility of Me-Tet-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH), a critical heterobifunctional linker used in bioconjugation, targeted drug delivery, and molecular imaging. Understanding the solubility of this reagent in various solvents is paramount for its effective handling, storage, and application in experimental workflows.
Core Chemical Properties Overview
This compound integrates three key functional moieties: a stable methyltetrazine group for bioorthogonal "click" chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent linkage to amine-containing molecules.[1][2] The inclusion of the PEG4 spacer is a deliberate design feature to significantly enhance the aqueous solubility of the molecule and its subsequent conjugates, which is a crucial attribute for biological applications.[1][3][4]
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility data for this compound in commonly used laboratory solvents. This data is essential for the preparation of stock solutions and for designing robust experimental protocols.
| Solvent | Solubility | Concentration | Conditions & Remarks | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | 125 mg/mL (261.77 mM) | Requires sonication. It is highly recommended to use fresh, anhydrous DMSO as the compound is hygroscopic. | |
| Water | Soluble | ~5 mg/mL | The hydrophilic PEG spacer enhances aqueous solubility. For optimal solubility, it is recommended to use a buffer with a pH above 6, as the carboxylic acid group (predicted pKa ≈ 4.28) will be deprotonated and more soluble. | |
| Dimethylformamide (DMF) | Soluble | No specific data available | Often used as an alternative to DMSO for preparing stock solutions. | |
| Dichloromethane (DCM) | Soluble | No specific data available | ||
| Tetrahydrofuran (THF) | Soluble | No specific data available | ||
| Chloroform | Soluble | ~5 mg/mL |
Experimental Protocols
Detailed methodologies for preparing solutions of this compound are critical for ensuring the reproducibility of experiments. Below are standard protocols for preparing stock and working solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in anhydrous DMSO, which is a common starting point for most bioconjugation reactions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator water bath
-
Low-retention microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 100 mM).
-
Vortex the solution vigorously for 30 seconds.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in low-retention tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of a DMSO stock solution into an aqueous buffer for immediate use in a biological reaction.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing Experimental Workflows and Molecular Structure
The following diagrams, generated using Graphviz, illustrate key aspects of working with this compound.
Caption: A typical workflow for determining the solubility of this compound.
Caption: Functional components of the this compound molecule.
References
The Reactivity of the Carboxylic Acid Group in Me-Tet-PEG4-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Me-Tet-PEG4-COOH is a heterobifunctional linker that has become an invaluable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure comprises three key components: a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group. This guide provides an in-depth exploration of the reactivity of the carboxylic acid group, offering a technical overview of its activation and conjugation chemistry.
Core Reactivity: Amide Bond Formation
The terminal carboxylic acid group on this compound is the primary site for covalent attachment to biomolecules, such as proteins, peptides, and amine-modified surfaces.[1] The fundamental reaction is the formation of a stable amide bond with a primary amine, commonly found on the side chains of lysine residues and the N-terminus of proteins.[2][3]
However, the direct reaction between a carboxylic acid and a primary amine is not spontaneous and requires chemical activation of the carboxyl group.[1][4] This activation is necessary to convert the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Activation of the Carboxylic Acid: The EDC/NHS Chemistry
The most prevalent and efficient method for activating the carboxylic acid of this compound is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This process proceeds in two key steps:
-
Formation of a Reactive O-Acylisourea Intermediate: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.
-
Conversion to a More Stable NHS Ester: To mitigate hydrolysis and improve reaction efficiency, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less prone to hydrolysis than the O-acylisourea intermediate and can be more efficiently conjugated to primary amines.
The resulting NHS ester of this compound can then readily react with primary amines on a target molecule to form a stable amide linkage.
Factors Influencing the Reaction
Several factors critically influence the efficiency of the conjugation reaction:
-
pH: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.7-6.0). However, the subsequent reaction of the NHS ester with a primary amine is favored at a slightly alkaline pH (7.2-8.5). Therefore, a two-step process with buffer exchange or a compromise pH is often employed.
-
Temperature: The activation and conjugation reactions are typically carried out at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer reaction time.
-
Buffers: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or MES buffer, during the activation and conjugation steps. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the activated linker, leading to reduced conjugation efficiency.
-
Reactant Concentrations: The molar ratio of the linker to the amine-containing molecule often needs to be optimized, with a 10- to 20-fold molar excess of the linker being a common starting point.
Experimental Protocol: Conjugation of this compound to a Protein
The following is a general protocol for the conjugation of this compound to a protein using EDC/sulfo-NHS chemistry.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh stock solutions of EDC and sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.
-
Prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add a molar excess of the EDC solution (e.g., 2-fold molar excess relative to the linker).
-
Immediately add a molar excess of the sulfo-NHS solution (e.g., 2-fold molar excess relative to the linker).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Add the activated Me-Tet-PEG4-NHS ester solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Activation pH | 4.7 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.5 | Favors the reaction of the NHS ester with primary amines. |
| Reaction Temperature | Room Temperature or 4°C | 4°C may require longer incubation times. |
| Linker Molar Excess | 10 - 20 fold | Starting point for optimization. |
| Activation Time | 15 - 30 minutes | For EDC/NHS activation. |
| Conjugation Time | 2 hours (RT) or Overnight (4°C) | Dependent on temperature and reactants. |
Visualizing the Reaction Pathway and Workflow
Caption: Reaction pathway for the activation of the carboxylic acid on this compound and its conjugation to a primary amine.
References
An In-depth Technical Guide to Methyltetrazine-PEG4-acid: Properties and Protocols for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and common experimental applications of Methyltetrazine-PEG4-acid, a heterobifunctional linker at the forefront of bioconjugation chemistry. Its unique architecture, combining a stable methyltetrazine moiety with a flexible PEG4 spacer and a reactive carboxylic acid, enables the precise and efficient coupling of biomolecules. This makes it an invaluable tool in the development of targeted therapies, advanced molecular imaging agents, and antibody-drug conjugates (ADCs).
Core Physicochemical Data
The following tables summarize the key physicochemical properties of Methyltetrazine-PEG4-acid, providing a ready reference for experimental design and execution.
| Property | Data | References |
| CAS Number | 1802907-91-0 | [1][2][3] |
| Molecular Formula | C₂₀H₂₈N₄O₇ | [1][2] |
| Molecular Weight | 436.46 g/mol | |
| Appearance | Red crystalline solid | |
| Purity | Typically ≥95% (as determined by HPLC) |
| Handling and Storage | Conditions | References |
| Storage Conditions | -20°C, desiccated | |
| Shipping Conditions | Ambient temperature | |
| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform |
Principles of Reactivity and Application
Methyltetrazine-PEG4-acid's utility stems from its two distinct reactive functionalities, which allow for sequential or orthogonal conjugation strategies. The core of its application lies in a two-step process: the formation of a stable amide bond via its carboxylic acid group, followed by a highly efficient and bioorthogonal "click" reaction with the methyltetrazine moiety.
The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast and selective, proceeding efficiently in complex biological media without interfering with native functional groups. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.
The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the lysine residues of proteins. This activation is typically achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an N-hydroxysuccinimide (NHS) ester to improve efficiency and stability.
The polyethylene glycol (PEG4) spacer is hydrophilic, which increases the water solubility of the molecule and the resulting conjugate. This flexible spacer also minimizes steric hindrance between the conjugated molecules.
Experimental Protocols
The following are detailed methodologies for the key experiments involving Methyltetrazine-PEG4-acid.
General Protocol for EDC/NHS Activation of the Carboxylic Acid
This protocol provides a general guideline for activating the carboxylic acid group on Methyltetrazine-PEG4-acid for subsequent reaction with an amine-containing molecule.
Activation:
-
Dissolve the Methyltetrazine-PEG4-acid in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5).
-
Add EDC (e.g., 1.2 equivalents) and NHS (e.g., 1.2 equivalents) to the solution.
-
Stir the reaction for 15-30 minutes at room temperature.
Conjugation:
-
Add the amine-containing molecule to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the amine reaction.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).
-
Purify the conjugate using appropriate chromatographic techniques.
Two-Step Protein Conjugation via Amide Coupling and IEDDA
This protocol describes the labeling of a protein with a TCO-containing molecule using Methyltetrazine-PEG4-acid as the linker.
Step 1: Activation of Methyltetrazine-PEG4-acid and Conjugation to the Protein
Reagent Preparation:
-
Equilibrate Methyltetrazine-PEG4-acid, EDC, and sulfo-NHS to room temperature.
-
Prepare a stock solution of Methyltetrazine-PEG4-acid in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and sulfo-NHS in ultrapure water (e.g., 10 mg/mL).
-
Prepare the protein to be conjugated in an amine-free buffer at a pH of 7.2-7.5 (e.g., Phosphate Buffered Saline - PBS).
Activation and Conjugation:
-
To the protein solution, add the Methyltetrazine-PEG4-acid stock solution to achieve the desired molar excess (typically a 10-20 fold excess relative to the protein).
-
Add EDC and sulfo-NHS to the reaction mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM sulfo-NHS.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
Purification:
-
Remove excess, unreacted Methyltetrazine-PEG4-acid and crosslinking reagents using a desalting column or size-exclusion chromatography (SEC). The column should be equilibrated with a suitable buffer, such as PBS at pH 7.4.
Step 2: IEDDA Reaction with a TCO-Containing Molecule
Reagent Preparation:
-
Dissolve the TCO-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent (e.g., DMSO).
Click Reaction:
-
Add the TCO-containing molecule to the purified protein-Methyltetrazine-PEG4 conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature.
Final Purification:
-
Purify the final protein conjugate using SEC to remove any unreacted TCO-containing molecule and potential aggregates.
Visualizing the Workflow and Molecular Interactions
The following diagrams illustrate the key processes and relationships involved in the use of Methyltetrazine-PEG4-acid.
References
The Tipping Point of Targeted Therapeutics: An In-depth Technical Guide to Tetrazine Linkers in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to perform specific and efficient chemical transformations within complex biological systems. Among the arsenal of bioorthogonal tools, the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a frontrunner due to its exceptionally fast reaction kinetics and high specificity.[1][2] This technical guide provides a comprehensive overview of the applications of tetrazine linkers, with a focus on their pivotal role in advancing targeted therapeutics and in vivo imaging. We will delve into the core chemistry, present key quantitative data, provide detailed experimental protocols, and visualize complex workflows to empower researchers in harnessing the full potential of this remarkable technology.
The Core Reaction: Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition
At the heart of tetrazine bioorthogonal chemistry lies the iEDDA reaction, a powerful cycloaddition that proceeds rapidly under physiological conditions without the need for a catalyst.[3] The electron-deficient tetrazine ring reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyridazine product with the release of nitrogen gas (N₂).[3][4] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes, making it an ideal tool for in vivo applications.
The versatility of tetrazine chemistry is further enhanced by the ability to tune the reaction kinetics by modifying the substituents on the tetrazine ring. This allows for the optimization of the reaction for specific applications, balancing the need for rapid ligation with the requirement for in vivo stability.
Quantitative Data: Reaction Kinetics and Stability
The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂) and the stability of the reactants in a biological environment. The following tables summarize key kinetic and stability data for various tetrazine derivatives, providing a basis for selecting the optimal linker for a given application.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-tetrazine) | TCO | ~2000 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~3.3 |
| H-Tetrazine | TCO | >1000 |
| 3,6-Bis(diethylamino)-1,2,4,5-tetrazine | TCO | Varies (highly reactive) |
Note: Rate constants can vary depending on the specific TCO derivative, solvent, and temperature.
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Condition | Half-life (t₁/₂) |
| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~14 hours (50% hydrolyzed) |
| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | 9.6 hours |
| Alkyl- or pyridinyl-substituted tetrazines | PBS, 37°C | >85% remaining after 10 hours |
Applications in Drug Development and Research
The unique characteristics of tetrazine linkers have led to their widespread adoption in various areas of drug development and biomedical research.
Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, and tetrazine-based linkers offer significant advantages. The bioorthogonal nature of the tetrazine-TCO ligation allows for the precise, site-specific conjugation of the drug to the antibody, leading to more homogeneous ADCs with improved therapeutic indices.
In Vivo Imaging and Diagnostics
The ability to perform the tetrazine ligation in living organisms has opened up new avenues for in vivo imaging, particularly Positron Emission Tomography (PET). A pretargeting strategy is often employed, where a TCO-modified targeting molecule (e.g., an antibody) is administered first and allowed to accumulate at the target site. Subsequently, a radiolabeled tetrazine probe is administered, which rapidly reacts with the TCO-modified molecule, allowing for high-contrast imaging of the target tissue. This approach minimizes the radiation dose to non-target tissues and allows for the use of short-lived radioisotopes.
Drug Delivery and Controlled Release
Tetrazine linkers can be engineered to be cleavable under specific physiological conditions, enabling the controlled release of therapeutic agents. For example, linkers incorporating disulfide bonds can be cleaved in the reducing environment of the cell cytoplasm, releasing the active drug only after internalization. This "click-to-release" strategy enhances the therapeutic window of potent drugs by minimizing off-target toxicity.
Chemical Proteomics
Tetrazine ligation has become an invaluable tool in chemical proteomics for identifying the protein targets of small molecules. A small molecule of interest can be functionalized with a TCO group and introduced into a biological system. A tetrazine-bearing reporter tag (e.g., biotin or a fluorescent dye) is then used to label the proteins that have interacted with the small molecule, enabling their subsequent identification and characterization.
Experimental Protocols
The following are generalized protocols for key experiments involving tetrazine linkers. It is crucial to optimize these protocols for specific molecules and experimental conditions.
Protocol 1: TCO-Modification of an Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10-20 mM).
-
To the mAb solution (typically 1-10 mg/mL), add a 10-20 fold molar excess of the TCO-NHS ester solution. Ensure the final DMSO concentration is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Synthesis of a Drug-Tetrazine Conjugate
Materials:
-
Amine-containing drug
-
Tetrazine-linker with an NHS ester (e.g., Tetrazine-SS-NHS)
-
Anhydrous DMSO or DMF
-
Diisopropylethylamine (DIPEA)
-
Reversed-phase HPLC for purification
Procedure:
-
Dissolve the amine-containing drug and a slight molar excess (e.g., 1.1 equivalents) of the Tetrazine-NHS ester in a suitable organic solvent like DMSO.
-
Add a mild base such as DIPEA (2-3 equivalents) to facilitate the reaction between the NHS ester and the amine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.
-
Purify the drug-linker conjugate using reversed-phase HPLC.
Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation
Materials:
-
TCO-modified antibody
-
Purified drug-tetrazine conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Mix the TCO-modified antibody and the purified drug-tetrazine conjugate in the reaction buffer at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the resulting ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography column.
-
Characterize the final ADC, including determining the final drug-to-antibody ratio (DAR), purity, and aggregation state.
Conclusion
Tetrazine linkers, through their participation in the remarkably efficient and bioorthogonal iEDDA reaction, have firmly established themselves as a cornerstone of modern chemical biology and drug development. Their applications in creating homogenous and potent ADCs, enabling high-contrast in vivo imaging, facilitating controlled drug release, and advancing proteomic studies underscore their immense potential. As research continues to refine the properties of tetrazine and their dienophile partners, we can anticipate even more innovative and impactful applications that will continue to push the boundaries of targeted therapeutics and our understanding of complex biological systems.
References
Methodological & Application
Revolutionizing Antibody-Drug Conjugates: Harnessing the Power of Me-Tet-PEG4-COOH for Targeted Therapy
Abstract
The development of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A pivotal component in the design of next-generation ADCs is the linker, which dictates the stability, solubility, and efficacy of the entire conjugate. This application note details the use of Me-Tet-PEG4-COOH, a state-of-the-art heterobifunctional linker, in the development of ADCs. We provide comprehensive protocols for antibody modification and drug conjugation, summarize key quantitative data, and present visual workflows and signaling pathways to guide researchers, scientists, and drug development professionals in this cutting-edge field.
Introduction
This compound is a powerful tool in the bioconjugation chemist's arsenal for constructing advanced ADCs. Its unique architecture comprises three key functional domains:
-
Methyltetrazine (Me-Tet): A highly reactive and stable tetrazine moiety that enables rapid and specific bioorthogonal "click chemistry" via an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group.[1][2] This reaction is known for its high efficiency and specificity in complex biological environments.[3]
-
PEG4 Spacer: A hydrophilic four-unit polyethylene glycol chain that enhances the aqueous solubility of the ADC, reduces aggregation, and minimizes steric hindrance.[1][3] This can lead to improved pharmacokinetic properties of the final conjugate.
-
Carboxylic Acid (COOH): A terminal functional group that allows for covalent attachment to either the antibody or the cytotoxic payload, typically through the formation of a stable amide bond with primary amines.
This application note will explore two primary strategies for utilizing this compound in ADC development: a two-step conjugation process and a pretargeted drug delivery approach.
Physicochemical Properties
A thorough understanding of the linker's properties is essential for its effective application in ADC development.
| Property | Value |
| Molecular Formula | C₂₂H₃₁N₅O₇ |
| Molecular Weight | 477.51 g/mol |
| Appearance | Red solid to red oil |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process requiring careful execution. Below are detailed protocols for the key experimental procedures.
Protocol 1: Two-Step Antibody-Drug Conjugation
This is the most common approach, involving the initial functionalization of the antibody with the linker, followed by the "click" reaction with a TCO-modified payload.
A. Antibody Modification with this compound
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to the Coupling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.
-
Linker Activation: In a separate microfuge tube, dissolve this compound in Activation Buffer. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS over the linker. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Immediately add the activated linker solution to the antibody solution. A typical molar ratio of linker to antibody ranges from 5:1 to 20:1.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight. The resulting tetrazine-modified antibody is ready for conjugation to a TCO-payload or for storage at 4°C (short-term) or -80°C (long-term).
B. Conjugation of TCO-Modified Payload to Tetrazine-Modified Antibody
This protocol details the final "click" reaction between the tetrazine-modified antibody and a payload functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Tetrazine-modified antibody (from Protocol 1A)
-
TCO-modified payload
-
Reaction Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Preparation: Ensure the tetrazine-modified antibody is in the Reaction Buffer at a known concentration. Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).
-
iEDDA Ligation: Add the TCO-payload stock solution to the antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure complete reaction.
-
Reaction: Incubate the reaction for 1-3 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method.
-
Characterization: Characterize the final ADC to determine purity, aggregation, and the Drug-to-Antibody Ratio (DAR).
Protocol 2: Pretargeted Drug Delivery
This innovative two-step in vivo approach can potentially improve the therapeutic index of ADCs.
-
Pretargeting Step: An antibody modified with a trans-cyclooctene (TCO) group is administered to the patient. The antibody circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is allowed to clear from the bloodstream, minimizing off-target effects.
-
Payload Administration: A small, drug-conjugated molecule carrying the this compound linker is then administered. This "payload" molecule rapidly circulates throughout the body.
-
In Vivo Click Reaction: Upon encountering the TCO-modified antibody at the target site, the methyltetrazine group of the linker undergoes a rapid and irreversible iEDDA reaction with the TCO group, concentrating the cytotoxic payload at the tumor site.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the two-step conjugation protocol.
Table 1: Reaction Conditions and Ratios
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can promote aggregation. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Varies depending on the desired DAR. |
| EDC/Sulfo-NHS:Linker Molar Ratio | 5:1 to 10:1 | Ensures efficient activation of the carboxylic acid. |
| Payload:Tetrazine Molar Ratio | 1.5:1 | A slight excess of payload drives the reaction to completion. |
| Reaction Time (Ligation) | 1-3 hours | Reaction is typically rapid. |
Table 2: ADC Characterization Parameters
| Parameter | Typical Values | Analytical Method(s) |
| Drug-to-Antibody Ratio (DAR) | 2-4 | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), LC-MS |
| Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | Varies by payload and cell line | Cell-based viability assays |
Visualizing the Process and Mechanism
Diagrams are provided to illustrate the experimental workflow and the underlying biological mechanism of action.
Caption: Two-step ADC synthesis workflow.
Caption: General ADC mechanism of action.
Application Example: Trastuzumab ADC Targeting HER2 Signaling
Trastuzumab (Herceptin®) is a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). In HER2-positive breast cancer, the overexpression of HER2 leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. An ADC constructed with Trastuzumab can specifically deliver a cytotoxic payload to HER2-expressing cancer cells. Upon binding to the HER2 receptor, the ADC is internalized, leading to the release of the cytotoxic payload inside the cell. Trastuzumab itself can also interfere with HER2 signaling by inhibiting its dimerization and downstream effects.
Conclusion
This compound offers a robust and versatile platform for the development of next-generation antibody-drug conjugates. The bioorthogonal nature of the tetrazine-TCO ligation provides a highly efficient and specific method for conjugating sensitive payloads to antibodies under mild conditions. The inclusion of a PEG spacer enhances the overall properties of the resulting ADC. The detailed protocols and data presented herein provide a solid foundation for researchers to harness the potential of this advanced linker technology in the pursuit of more effective and targeted cancer therapies.
References
Application Notes and Protocols for the Purification of Proteins Conjugated with Me-Tet-PEG4-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of proteins with functionalized linkers is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted therapeutics like Antibody-Drug Conjugates (ADCs). The Me-Tet-PEG4-COOH linker is a heterobifunctional reagent featuring a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH) for attachment to proteins.[1][2] The PEG spacer enhances solubility, reduces aggregation, and minimizes non-specific binding, making it a valuable tool in drug development.[3][4][5]
Following the conjugation reaction, the crude mixture is heterogeneous, containing the desired protein conjugate alongside unreacted protein, excess linker-payload, and aggregates. Effective purification is therefore a critical step to ensure the final product is safe and effective, with a well-defined degree of conjugation. The most common and effective purification strategies rely on chromatographic techniques, primarily Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).
This document provides detailed protocols and application notes for the purification of proteins conjugated with this compound using these standard chromatographic methods.
General Experimental and Purification Workflow
The overall process begins with the activation of the this compound linker and its conjugation to the protein. This is followed by a multi-step purification strategy to isolate the desired conjugate and subsequent characterization to verify its purity and integrity.
Method 1: Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of the Me-Tet-PEG4 linker and a subsequent payload increases the protein's overall hydrophobicity. This allows HIC to effectively separate protein species based on their degree of conjugation. Unconjugated protein, being the most hydrophilic, elutes first, followed by conjugates with an increasing number of linkers attached.
Experimental Protocol: HIC
-
Materials & Reagents:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or Chromatography System
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Crude protein conjugate solution
-
-
Procedure:
-
Sample Preparation: Adjust the crude conjugate solution to a high salt concentration (e.g., 1.0 - 1.5 M ammonium sulfate) to promote binding to the column. Centrifuge the sample to remove any precipitated material.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A or a mixture of A and B that ensures the binding of all species.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.
-
Elution: Elute the bound proteins using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 CVs. Collect fractions throughout the elution.
-
Analysis: Analyze the collected fractions using SDS-PAGE or analytical SEC to identify which fractions contain the desired conjugate species. Pool the relevant fractions for further processing.
-
Data Presentation: HIC Parameters
| Parameter | Typical Value / Condition | Purpose |
| Resin Type | Phenyl, Butyl, or Ether-based | Provides the hydrophobic stationary phase for interaction. Phenyl is often a good starting point for ADCs. |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0-2.0 M (NH₄)₂SO₄, pH 7.0 | Promotes hydrophobic interaction and binding to the resin. |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 | Disrupts hydrophobic interaction, leading to elution. |
| Gradient | 0-100% B over 20-30 CV | Separates species based on hydrophobicity. A shallow gradient improves resolution. |
| Flow Rate | 60-150 cm/h | Optimized for resolution and run time. |
| Elution Order | 1. Unconjugated Protein 2. Low-conjugation species 3. High-conjugation species | Separation is based on increasing hydrophobicity. |
Method 2: Size Exclusion Chromatography (SEC)
Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape in solution). The covalent attachment of a PEG linker significantly increases the protein's size. SEC is highly effective for removing high-molecular-weight aggregates, which elute first, and small molecule impurities like excess linker or quenching reagents, which elute last. The desired conjugate elutes between these two extremes. SEC is often used as a final polishing step.
Experimental Protocol: SEC
-
Materials & Reagents:
-
SEC Column (e.g., Superdex 200, TSKgel G3000SWXL)
-
HPLC or FPLC System
-
Mobile Phase: A buffer compatible with the protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The buffer should be filtered and degassed.
-
Purified protein conjugate solution (e.g., from HIC).
-
-
Procedure:
-
Sample Preparation: Concentrate the pooled fractions from the previous purification step if necessary. Ensure the sample is free of particulates by centrifugation or filtration.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the chosen mobile phase until a stable baseline is achieved.
-
Sample Loading: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase under isocratic conditions (constant buffer composition) at a constant flow rate.
-
Fraction Collection & Analysis: Collect fractions corresponding to the main peak, which represents the purified monomeric protein conjugate. Analyze purity via analytical SEC or SDS-PAGE.
-
Data Presentation: SEC Parameters
| Parameter | Typical Value / Condition | Purpose |
| Resin Type | Cross-linked agarose/dextran or silica-based | Provides a porous matrix with a defined pore size distribution for separation. |
| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0 (or PBS) | Carries the sample through the column without interacting with the stationary phase. |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | A lower flow rate generally improves resolution. |
| Detection | UV at 280 nm | Monitors the protein elution from the column. |
| Expected Result | A shift to a shorter retention time for the PEGylated protein compared to the native protein. | The increased hydrodynamic radius of the conjugate causes it to elute earlier. |
Method 3: Ion Exchange Chromatography (IEX)
Principle: IEX separates proteins based on their net surface charge. The covalent attachment of the this compound linker can alter the protein's surface charge by masking charged residues (like lysines), thereby changing its isoelectric point (pI). This change in charge properties can be used to separate the conjugated protein from the unconjugated form. IEX is particularly useful for separating positional isomers if the PEGylation site affects the protein's overall charge differently.
-
Anion Exchange (AEX): Binds negatively charged proteins (used when buffer pH > pI).
-
Cation Exchange (CEX): Binds positively charged proteins (used when buffer pH < pI).
Experimental Protocol: IEX
-
Materials & Reagents:
-
IEX Column (e.g., Q Sepharose for AEX, SP Sepharose for CEX)
-
Chromatography System
-
Binding Buffer: Low ionic strength buffer (e.g., 20 mM Tris, pH 8.0 for AEX).
-
Elution Buffer: High ionic strength buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for AEX).
-
Protein sample in low-salt buffer.
-
-
Procedure:
-
Method Development: Determine the protein's pI. For CEX, choose a buffer pH at least one unit below the pI. For AEX, choose a buffer pH at least one unit above the pI.
-
Sample Preparation: Exchange the protein sample into the Binding Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Binding Buffer.
-
Sample Loading: Load the sample onto the column. The unconjugated protein and the conjugate may bind with different affinities.
-
Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-100% Elution Buffer over 20-30 CVs). Proteins will elute based on the strength of their interaction with the resin.
-
Analysis: Analyze collected fractions to identify those containing the purified conjugate.
-
Data Presentation: IEX Method Development
| Parameter | Selection Criteria | Rationale |
| IEX Mode | Anion (AEX) or Cation (CEX) | Depends on protein pI and desired buffer pH. Choose conditions where the target protein binds effectively. |
| Resin Choice | Strong (Q, SP) or Weak (DEAE, CM) | Strong ion exchangers maintain their charge over a wide pH range, offering more flexibility. |
| pH of Buffers | pH > pI for AEX; pH < pI for CEX | Maximizes the charge difference between the protein and the resin, leading to stronger binding. |
| Elution Method | Salt Gradient or pH Gradient | A salt gradient is most common; counter-ions compete with the protein for binding sites, causing elution. |
Conclusion
The purification of proteins conjugated with this compound is a multi-step process essential for producing a homogeneous and high-quality final product. A combination of chromatographic techniques is typically required to remove a complex mixture of impurities. Hydrophobic Interaction Chromatography is a powerful first step to separate species based on the degree of conjugation. Size Exclusion Chromatography serves as an indispensable final polishing step to remove aggregates and small-molecule contaminants. Ion Exchange Chromatography offers an alternative or complementary approach, separating molecules based on charge alterations induced by the PEGylation. The successful implementation of these methods, guided by the protocols and principles outlined in these notes, will enable researchers to obtain highly purified protein conjugates suitable for downstream therapeutic and diagnostic applications.
References
Revolutionizing Bioconjugation: Molar Excess Calculations and Protocols for Me-Tet-PEG4-COOH in Protein Labeling
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for the development of targeted therapeutics and advanced diagnostics. Me-Tet-PEG4-COOH, a heterobifunctional linker, stands at the forefront of bioconjugation technology, enabling the covalent attachment of molecules to proteins with high specificity and stability. This document provides detailed application notes, protocols, and molar excess calculations for the successful use of this compound in protein labeling, with a focus on its application in creating antibody-drug conjugates (ADCs) and in pre-targeted therapy strategies.
Introduction to this compound
This compound is a versatile linker composed of three key functional components:
-
Methyltetrazine (Me-Tet): A highly reactive and stable tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.
-
PEG4 Spacer: A hydrophilic four-unit polyethylene glycol spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
-
Carboxylic Acid (COOH): A terminal carboxyl group that can be activated to form a stable amide bond with primary amines, such as the lysine residues on the surface of proteins.
This dual functionality allows for a robust two-step bioconjugation strategy, providing precise control over the labeling process.
Quantitative Data Summary: Molar Excess Ratios
The efficiency of protein labeling with this compound is critically dependent on the molar ratios of the reagents used in each step. The following tables summarize recommended starting molar excess ratios for the activation of the carboxylic acid group and the subsequent tetrazine-TCO ligation. It is important to note that optimal ratios should be empirically determined for each specific protein and application.
Table 1: Molar Excess Ratios for Carboxylic Acid Activation (EDC/NHS Chemistry)
| Reagent/Parameter | Recommended Molar Excess/Ratio | Purpose |
| This compound : Protein | 5- to 30-fold excess | To control the degree of labeling (DOL). Higher excess leads to higher DOL. |
| EDC : this compound | 1- to 2-fold excess | To activate the carboxylic acid group. |
| NHS/sulfo-NHS : this compound | 1- to 5-fold excess | To form a more stable amine-reactive NHS ester, improving conjugation efficiency. |
Table 2: Molar Excess Ratios for Tetrazine-TCO Ligation
| Reagent/Parameter | Recommended Molar Ratio (Tetrazine : TCO) | Application |
| Tetrazine-Protein : TCO-Molecule | 1 : 1.05 to 1 : 1.5 | General protein conjugation to ensure complete reaction of the tetrazine-labeled protein.[1] |
| TCO-Protein 1 : Tetrazine-Protein 2 | 1 : 1 | Protein-protein conjugation.[2] |
| Tetrazine-Molecule : TCO-Protein | 5- to 20-fold excess | Direct ligation of a small molecule to a TCO-modified protein.[3] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein via its primary amines, followed by the bioorthogonal reaction with a TCO-containing molecule.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
TCO-functionalized molecule
-
Desalting columns
Procedure:
Step 1: Activation of this compound and Conjugation to Protein
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer.
-
-
Protein Preparation:
-
Buffer exchange the protein into Conjugation Buffer to a concentration of 2-10 mg/mL.
-
-
Activation and Conjugation:
-
In a microcentrifuge tube, combine this compound, EDC, and sulfo-NHS at the desired molar ratios (refer to Table 1).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated this compound solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with Conjugation Buffer.
-
Step 2: Tetrazine-TCO Ligation
-
Reaction Setup:
-
To the purified tetrazine-labeled protein, add the TCO-functionalized molecule at the desired molar ratio (refer to Table 2).
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[5] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Purification:
-
If necessary, purify the final conjugate from unreacted TCO-molecule using a desalting column or other appropriate chromatography method.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the two-step experimental workflow for labeling a protein with this compound and a subsequent TCO-containing molecule.
Caption: Two-step workflow for protein labeling.
Application Example: Antibody-Drug Conjugate Targeting the HER2 Signaling Pathway
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells. The human epidermal growth factor receptor 2 (HER2) is a well-established target in breast cancer. The following diagram depicts the binding of a HER2-targeting ADC and the subsequent inhibition of downstream signaling pathways.
Caption: HER2 signaling pathway targeted by an ADC.
Application Example: Pre-targeted Therapy Workflow
Pre-targeted therapy is a two-step approach that separates the delivery of the targeting molecule (e.g., an antibody) from the therapeutic agent. This strategy can improve the therapeutic window by allowing the antibody to clear from circulation before the administration of a potent, rapidly clearing therapeutic agent. The diagram below illustrates the logical workflow of a pre-targeted therapy using tetrazine-TCO click chemistry.
Caption: Logical workflow of pre-targeted therapy.
Conclusion
This compound is a powerful and versatile tool for the precise and efficient labeling of proteins. By carefully controlling the molar excess of reagents and following optimized protocols, researchers can generate well-defined bioconjugates for a wide range of applications, from the development of next-generation antibody-drug conjugates to innovative pre-targeted imaging and therapeutic strategies. The methodologies and data presented in these application notes provide a solid foundation for the successful implementation of this compound in advanced bioconjugation workflows.
References
Application Note: Optimal Buffer Selection for EDC/NHS Activation of Me-Tet-PEG4-COOH
Introduction
The conjugation of biomolecules using tetrazine-TCO "click chemistry" is a powerful tool in drug development, diagnostics, and life sciences research. A critical step in this process is the activation of the carboxylic acid moiety of Me-Tet-PEG4-COOH for subsequent coupling to amine-containing biomolecules. This is commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The choice of buffer for this activation step is paramount for achieving high coupling efficiency and minimizing side reactions. This application note provides a detailed guide to selecting the optimal buffer system for the EDC/NHS activation of this compound.
The Chemistry of Activation
The EDC/NHS activation of a carboxylic acid is a two-step process. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS traps the O-acylisourea intermediate, converting it to a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.
The efficiency of both the activation and the subsequent coupling reaction is highly pH-dependent. The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0), while the reaction of the NHS-ester with a primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5).[1] This is because the primary amine needs to be in its unprotonated state to act as a nucleophile.[1]
Buffer Selection Criteria
An appropriate buffer for the EDC/NHS activation step should meet the following criteria:
-
pH: The buffer should have a pKa that allows for stable pH control in the optimal range for the activation reaction (pH 4.5-6.0).
-
Composition: The buffer components must not interfere with the reaction. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) are unsuitable as they will compete in the reaction.[1][2] Phosphate buffers are also generally avoided during the activation step as they can reduce the reactivity of EDC.[1]
-
Solubility: The buffer must be able to dissolve this compound and the coupling reagents.
Based on these criteria, MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most highly recommended buffer for the EDC/NHS activation of carboxylic acids.
Quantitative Data Summary
The following table summarizes the key parameters for buffer selection in the two-step EDC/NHS coupling process.
| Parameter | Activation Step | Coupling Step | Rationale | Reference(s) |
| Optimal pH Range | 4.5 - 6.0 | 7.0 - 8.5 | Maximizes O-acylisourea intermediate formation and stability. | Ensures the primary amine is deprotonated and nucleophilic. |
| Recommended Buffer | 0.1 M MES Buffer | Phosphate-Buffered Saline (PBS) or Borate Buffer | MES is a non-amine, non-carboxylate buffer ideal for activation. | PBS and Borate buffers maintain a stable pH for the amine reaction without interfering. |
| Buffers to Avoid | Tris, Glycine, Acetate, Phosphate | Tris, Glycine | These buffers contain primary amines or carboxylates that compete with the reaction. Phosphate can reduce EDC reactivity. | Tris and Glycine will react with the NHS-ester. |
| NHS Ester Half-life | Relatively stable | Highly pH-dependent | The NHS ester is susceptible to hydrolysis at higher pH. | ~4-5 hours at pH 7, ~1 hour at pH 8, ~10 minutes at pH 8.6. |
Experimental Protocols
Materials and Reagents
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Amine-containing biomolecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for initial dissolution of this compound)
Protocol for EDC/NHS Activation of this compound (Two-Step Aqueous Protocol)
This protocol is designed for the in-situ activation of this compound and immediate conjugation to an amine-containing biomolecule in an aqueous environment.
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
-
Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used for initial dissolution before adding the aqueous buffer.
-
-
Activation Reaction:
-
In a reaction vial, combine this compound (1 equivalent) with EDC (1.5-2 equivalents) and NHS/Sulfo-NHS (1.5-2 equivalents) in Activation Buffer.
-
The final concentration of this compound should be in the low millimolar range (e.g., 1-5 mM).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately after the activation step, add the amine-containing biomolecule (dissolved in Coupling Buffer) to the reaction mixture. A 10- to 20-fold molar excess of the activated Me-Tet-PEG4-NHS ester is commonly used for protein labeling.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a dilute base if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
-
Visualizing the Workflow and Chemistry
The following diagrams illustrate the chemical pathway and the experimental workflow for the EDC/NHS activation of this compound.
Caption: EDC/NHS activation and coupling chemistry.
Caption: Experimental workflow for two-step conjugation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Suboptimal pH: Incorrect pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5. |
| Hydrolysis of NHS-ester: Delay between activation and coupling. | Use the activated Me-Tet-PEG4-NHS ester immediately. | |
| Inactive Reagents: EDC or NHS has been hydrolyzed due to improper storage. | Use fresh, high-quality EDC and NHS. Store desiccated at 4°C. | |
| Buffer Interference: Use of an inappropriate buffer. | Use a non-amine, non-carboxylate buffer like MES for activation. | |
| Precipitation during reaction | Poor solubility of reactants: The biomolecule or activated compound may not be soluble. | Ensure all components are fully dissolved. For hydrophobic molecules, a small percentage of an organic co-solvent may be necessary. |
Conclusion
The selection of an appropriate buffer system is critical for the successful EDC/NHS activation of this compound. A two-step pH approach, utilizing MES buffer at pH 4.5-6.0 for the activation step and a phosphate or borate buffer at pH 7.0-8.5 for the coupling step, will maximize the yield of the desired conjugate. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can achieve efficient and reproducible conjugation of this compound to their biomolecules of interest.
References
Functionalizing Nanoparticles with Me-Tet-PEG4-COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of nanoparticles with Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH). This heterobifunctional linker is a powerful tool in the development of advanced drug delivery systems, diagnostic agents, and research probes, enabling the precise conjugation of biomolecules through bioorthogonal click chemistry.
Introduction to this compound
This compound is a versatile linker composed of three key functional components:
-
Methyl-Tetrazine (Me-Tet): An electron-deficient diene that participates in highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained trans-cyclooctene (TCO) groups.[1][2] This bioorthogonal "click chemistry" is exceptionally efficient and biocompatible, proceeding readily in biological media.[3]
-
Polyethylene Glycol (PEG4): A short, hydrophilic tetra-ethylene glycol spacer. The PEG component enhances the aqueous solubility of the functionalized nanoparticles, reduces non-specific protein binding (biofouling), and can improve their pharmacokinetic profile by increasing circulation time in vivo.[1]
-
Carboxylic Acid (COOH): A terminal carboxyl group that allows for the covalent attachment of the linker to nanoparticles displaying primary amine groups on their surface.[1] This is typically achieved through the formation of a stable amide bond using carbodiimide chemistry (e.g., EDC and NHS).
The modular nature of this linker allows for a two-step conjugation strategy. First, the nanoparticle is functionalized with the tetrazine moiety. In the second step, a biomolecule of interest (e.g., a targeting ligand, a therapeutic agent, or an imaging probe) that has been pre-functionalized with a TCO group can be "clicked" onto the nanoparticle surface.
Applications
Nanoparticles functionalized with this compound are instrumental in a variety of biomedical applications:
-
Targeted Drug Delivery: The tetrazine group on the nanoparticle surface serves as a versatile handle for attaching targeting ligands (such as antibodies, peptides, or small molecules) that have been modified with a TCO group. This enables the development of highly specific drug delivery vehicles that can target diseased cells or tissues.
-
In Vivo Imaging: Pre-targeting strategies for molecular imaging are enabled by the bioorthogonal nature of the tetrazine-TCO ligation. A tetrazine-functionalized nanoparticle can be administered and allowed to accumulate at a target site. Subsequently, a TCO-labeled imaging agent is administered, which then rapidly reacts with the nanoparticle at the target location, enhancing the signal-to-noise ratio.
-
Biosensing and Diagnostics: The specificity and rapid kinetics of the tetrazine-TCO reaction can be leveraged to develop sensitive and selective diagnostic assays.
-
Fluorescent Labeling: Biomolecules can be precisely labeled with fluorescent dyes for cellular imaging and flow cytometry applications by reacting a tetrazine-modified nanoparticle with a TCO-containing fluorophore.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the functionalization and application of this compound. Researchers should aim to characterize their own functionalized nanoparticles and populate a similar table.
| Parameter | Typical Value / Range | Significance |
| Reaction Rate (k₂) of Me-Tet with TCO | ~1,000 M⁻¹s⁻¹ | Indicates a very fast and efficient bioorthogonal reaction. |
| Nanoparticle Hydrodynamic Diameter Increase | Variable (dependent on nanoparticle size and linker density) | An increase confirms successful surface functionalization. |
| Zeta Potential Shift | Variable (typically becomes more negative after COOH deprotonation) | A change in surface charge indicates successful conjugation. |
| Degree of Labeling (DOL) | To be optimized for each application | Represents the number of linker molecules per nanoparticle. |
| Conjugation Efficiency | To be determined experimentally | Measures the percentage of nanoparticles successfully functionalized. |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add 1.5 molar equivalents of EDC to the solution.
-
Add 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent hydrolysis of the activated NHS ester.
-
The resulting solution containing the activated Me-Tet-PEG4-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the activated linker to nanoparticles bearing surface amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
Activated Me-Tet-PEG4-NHS ester solution (from Protocol 1)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated Me-Tet-PEG4-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles.
-
Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.
Protocol 3: Bioorthogonal "Click" Reaction with a TCO-Functionalized Molecule
This protocol outlines the reaction between the tetrazine-modified nanoparticles and a trans-cyclooctene (TCO)-functionalized molecule.
Materials:
-
This compound modified nanoparticles (from Protocol 2)
-
TCO-functionalized molecule of interest (e.g., targeting ligand, fluorescent dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Disperse the this compound modified nanoparticles in the reaction buffer.
-
Add the TCO-functionalized molecule to the nanoparticle dispersion. A slight molar excess of the TCO-molecule may be used to ensure complete reaction with the surface tetrazine groups.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically very rapid.
-
The resulting nanoparticles, now conjugated to the TCO-molecule, can be purified using methods appropriate for the specific nanoparticle type (e.g., centrifugation, dialysis, or size exclusion chromatography) to remove any unreacted TCO-molecule.
Visualized Workflows and Concepts
The following diagrams illustrate the key experimental workflow and a conceptual signaling pathway for targeted drug delivery.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Targeted drug delivery signaling concept.
References
Troubleshooting & Optimization
How to prevent aggregation of proteins after Me-Tet-PEG4-COOH labeling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation after labeling with Me-Tet-PEG4-COOH.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with this compound?
A1: Protein aggregation after labeling with this compound is a common issue that can stem from several factors. The covalent attachment of the linker, although containing a hydrophilic PEG4 spacer, can alter the physicochemical properties of your protein. Key causes include:
-
Increased Hydrophobicity: The methyl-tetrazine (Me-Tet) group is hydrophobic. Attaching multiple tetrazine linkers can create hydrophobic patches on the protein's surface, promoting self-association and aggregation.[1]
-
Disruption of Surface Charge: The labeling reaction typically targets primary amines on lysine residues via an NHS ester, neutralizing their positive charge. This alteration in the protein's isoelectric point (pI) can reduce the net surface charge at a given pH, diminishing electrostatic repulsion between protein molecules and leading to aggregation.[1]
-
Suboptimal Buffer Conditions: Proteins are least soluble at their isoelectric point (pI). If the labeling buffer's pH is too close to the protein's pI, or if the ionic strength is too low, it can lead to instability and aggregation.[1]
-
High Concentrations: High concentrations of the protein or the labeling reagent increase the probability of intermolecular interactions, which can drive aggregation.[1] The use of organic solvents like DMSO to dissolve the linker can also cause "solvent shock" and localized protein denaturation if not added carefully.[1]
-
Over-labeling: A high degree of labeling (DoL) increases the likelihood of the issues mentioned above, particularly the introduction of hydrophobic tetrazine groups.
Q2: How can I detect and quantify aggregation?
A2: Both soluble and insoluble aggregates can be monitored using a few key analytical techniques:
-
Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340 nm can indicate light scattering from soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful, non-invasive technique that measures the size distribution of particles in a solution. It can detect the formation of oligomers and larger aggregates in real-time. An increase in the average hydrodynamic radius and polydispersity index (PDI) are indicative of aggregation.
-
Size Exclusion Chromatography (SEC): SEC, often performed with HPLC or UHPLC systems, separates molecules based on their size. It is a robust method for quantifying the percentage of monomer, dimer, and higher-order soluble aggregates in a sample.
Q3: Can I remove aggregates after they have formed?
A3: Yes, to some extent. Insoluble aggregates can be removed by centrifugation or by filtering the solution through a 0.22 µm syringe filter. Soluble aggregates can be separated from the monomeric labeled protein using Size Exclusion Chromatography (SEC). However, it is always preferable to optimize the labeling protocol to prevent aggregation from occurring in the first place.
Troubleshooting Guide
Use this section to diagnose and resolve aggregation issues during your labeling experiment.
Problem 1: Visible precipitation occurs immediately upon adding the this compound reagent.
| Possible Cause | Recommended Solution |
| Solvent Shock | The linker is typically dissolved in a high concentration of an organic solvent (e.g., DMSO). Adding it too quickly can cause localized protein denaturation. Action: Ensure the final concentration of the organic solvent in the reaction mixture is low (ideally <5% v/v). Add the linker solution slowly and dropwise to the protein solution while gently stirring to ensure rapid and homogeneous mixing. |
| Incorrect Buffer pH | The buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility. Action: Adjust the reaction buffer pH to be at least 1 unit away from the protein's pI. For NHS-ester chemistry, a pH of 7.5-8.5 is generally required for efficient labeling of amines. |
| High Reagent Concentration | A large excess of the labeling reagent may precipitate out of solution. Action: Perform a titration of the linker-to-protein molar ratio to find the optimal balance between labeling efficiency and solubility. |
Problem 2: Solution becomes cloudy or aggregates form gradually during the incubation period.
| Possible Cause | Recommended Solution |
| High Degree of Labeling (DoL) | Too many hydrophobic tetrazine groups are being attached, leading to intermolecular hydrophobic interactions. Action: Reduce the molar excess of the this compound reagent. Perform a titration experiment using different molar ratios (e.g., 3:1, 5:1, 10:1 linker-to-protein) to find the optimal ratio that provides sufficient labeling without causing aggregation. |
| Protein Instability | The protein is inherently unstable under the required reaction conditions (e.g., temperature, time, pH). Action: Lower the incubation temperature (e.g., perform the reaction at 4°C instead of room temperature, which will require a longer incubation time). Reduce the total reaction time. Add stabilizing excipients to the buffer (see Table 1). |
| Low Ionic Strength | Insufficient salt concentration may fail to screen electrostatic interactions that can lead to aggregation. Action: Increase the salt concentration in the buffer (e.g., 150-250 mM NaCl or KCl). |
| Intermolecular Disulfide Bonds | If the protein has free cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation. Action: Add a mild, non-thiol-containing reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 0.5-1 mM). TCEP is stable and does not interfere with NHS-ester chemistry. |
Optimizing Labeling Conditions: Quantitative Guidance
Optimizing key reaction parameters is crucial for successful conjugation. The following tables provide starting points and illustrative data based on established principles in bioconjugation.
Table 1: Common Stabilizing Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic patches and through electrostatic interactions. | |
| Glycerol | 5 - 20% (v/v) | Acts as a kosmotrope, stabilizing the native protein structure and increasing solvent viscosity. | |
| Sucrose / Trehalose | 5 - 10% (w/v) | Stabilize proteins via hydroxyl groups, preventing aggregation. | |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic detergents that prevent surface-induced aggregation and can help solubilize proteins. | |
| TCEP | 0.5 - 1 mM | Mild reducing agent that prevents the formation of intermolecular disulfide bonds. |
Table 2: Illustrative Effect of Molar Ratio on Aggregation
This table illustrates a typical trend. Optimal ratios must be determined empirically for each specific protein.
| Molar Ratio (Linker:Protein) | Illustrative Degree of Labeling (DoL) | Illustrative Monomer Purity (by SEC) |
| 3:1 | 1-2 | >98% |
| 10:1 | 3-5 | 95% |
| 20:1 | 6-8 | 85% |
| 40:1 | >8 | <70% |
Experimental Workflows and Protocols
Labeling Workflow Diagram
Caption: Experimental workflow for protein labeling and analysis.
Protocol: Labeling an Antibody with this compound (NHS Ester Chemistry)
This protocol provides a general starting point for conjugating this compound (activated as an NHS ester) to a protein or antibody.
1. Materials
-
Antibody in an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for in-situ activation OR a pre-activated Me-Tet-PEG4-NHS ester.
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Spin desalting columns (e.g., Zeba™) for purification.
2. Antibody Preparation
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing Tris or glycine will compete with the reaction.
-
Adjust the antibody concentration to 2-5 mg/mL.
3. Reagent Preparation
-
Equilibrate the vial of Me-Tet-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Me-Tet-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM. Do not store the reconstituted reagent.
4. Labeling Reaction
-
Add a calculated molar excess (e.g., start with a 10- to 20-fold molar excess) of the dissolved NHS ester to the antibody solution.
-
Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
5. Quenching and Purification
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Remove excess, unreacted linker by buffer exchanging the labeled antibody into your desired storage buffer using a spin desalting column appropriate for the antibody's molecular weight.
Protocol: Assessing Aggregation by Size Exclusion Chromatography (SEC-HPLC)
1. Materials & Equipment
-
HPLC or UHPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., 250-300 Å pore size).
-
Mobile Phase: A common starting point is 100-200 mM Sodium Phosphate, 150-250 mM NaCl or KCl, pH 6.8-7.4.
2. Procedure
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard HPLC column) until a stable baseline is achieved.
-
Prepare the labeled protein sample by diluting it in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatogram. Aggregates will elute first (shorter retention time), followed by the monomer, and then any fragments (longer retention time).
-
Calculate the percentage of each species by integrating the peak areas.
Protocol: Detecting Aggregation by Dynamic Light Scattering (DLS)
1. Materials & Equipment
-
DLS instrument.
-
Low-volume quartz or disposable cuvette.
-
0.22 µm syringe filters.
2. Procedure
-
Filter a small volume (approx. 50-100 µL) of the labeled protein sample through a 0.22 µm filter directly into a clean, dust-free cuvette to remove large particulates.
-
Place the cuvette into the DLS instrument and allow the sample temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity to calculate the size distribution.
-
Analyze the results. Look for the mean hydrodynamic radius (Rh) and the polydispersity index (PDI). A significant increase in these values compared to the unlabeled protein, or the appearance of a second, larger population, indicates the presence of aggregates.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for protein aggregation.
References
Optimizing molar ratio of EDC/NHS for Me-Tet-PEG4-COOH activation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of EDC/NHS for the activation of Me-Tet-PEG4-COOH. This guide addresses common issues through troubleshooting guides and frequently asked questions to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC and NHS for activating this compound?
A1: The ideal molar ratio of EDC and NHS to your carboxyl-containing molecule, such as this compound, can vary depending on the specific application and reaction conditions. However, a common and effective starting point is to use a molar excess of both EDC and NHS.[1] For initial experiments, a recommended molar ratio of this compound to EDC to NHS is approximately 1:10:25. Other sources suggest a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of carboxyl groups.[2] It is often necessary to empirically optimize these ratios to achieve the highest activation and subsequent conjugation yield.
Q2: What are the optimal pH conditions for the EDC/NHS activation of this compound?
A2: The EDC/NHS coupling reaction proceeds in two distinct steps, each with its own optimal pH range.[1]
-
Activation Step: The activation of the carboxyl group on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.
-
Coupling Step: The subsequent reaction of the newly formed NHS-ester with a primary amine-containing molecule is most efficient at a pH of 7.0 to 8.5.
For a two-step protocol, it is advisable to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.
Q3: Which buffers should I use for the activation and coupling steps?
A3: It is critical to use buffers that are free of extraneous primary amines or carboxyl groups, as these will compete with the desired reaction.
-
Activation Buffer (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is a widely recommended choice for the activation step.
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the coupling step. Other suitable options include borate or sodium bicarbonate buffers. Buffers such as Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the coupling chemistry.
Q4: How should I prepare and store my EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and must be handled carefully to maintain their reactivity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation from forming on the product.
-
Preparation: Prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions. Do not prepare stock solutions for long-term storage.
Q5: How can I stop or "quench" the EDC/NHS reaction?
A5: Quenching the reaction is important to deactivate any remaining reactive NHS-esters and prevent unwanted side reactions. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine. Hydroxylamine can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters. Alternatively, adding a buffer containing primary amines like Tris or glycine will also effectively quench the reaction.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a frequent challenge in EDC/NHS chemistry. The root cause can often be traced to reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your activation and coupling buffers. Use a pH meter calibrated with fresh standards. For the activation of this compound, the pH should be between 4.5 and 6.0. For the subsequent amine coupling, the pH should be between 7.0 and 8.5. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Ensure they are stored correctly in a desiccator at -20°C. Always allow the vials to equilibrate to room temperature before opening to prevent condensation. It is best practice to use freshly opened vials or to aliquot reagents into single-use vials. Prepare solutions immediately before use. |
| Inappropriate Buffer | The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will interfere with the reaction. Use recommended buffers such as MES for the activation step and PBS for the coupling step. |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis. Perform the reaction steps as quickly as possible after adding the reagents. |
Issue 2: Precipitation Observed During the Reaction
Precipitation of your this compound or the target molecule can lead to a significant decrease in yield.
| Potential Cause | Recommended Action |
| High EDC Concentration | In some instances, a very high concentration of EDC can cause precipitation. If you are using a large molar excess of EDC and observe precipitation, try reducing the concentration. |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes lead to protein aggregation. Ensure your protein or amine-containing molecule is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility. |
Data Presentation: Recommended Molar Ratios
| Reactant | Molar Ratio (Starting Point) | Molar Ratio Range for Optimization |
| This compound | 1 | 1 |
| EDC | 10 | 2 - 10 |
| NHS | 25 | 2 - 5 |
Note: These ratios are starting recommendations and may require optimization for your specific system.
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound (Aqueous)
This protocol is recommended to minimize self-polymerization when working with molecules containing both carboxyl and amine groups.
Materials:
-
This compound
-
EDC-HCl
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Amine-containing molecule
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Add the EDC solution to the this compound solution. A common starting point is a 2- to 10-fold molar excess of EDC over the this compound.
-
Immediately add the Sulfo-NHS solution. A common starting point is a 2- to 5-fold molar excess of Sulfo-NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated Me-Tet-PEG4-NHS ester solution to the solution of the amine-containing molecule. The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient coupling.
-
The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a 5- to 10-fold molar excess of the linker is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Activation of this compound (Organic Solvent)
Materials:
-
This compound
-
EDC-HCl
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Reagent Addition: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Purification: The resulting Me-Tet-PEG4-NHS ester can be purified by chromatography if desired, or used directly in a subsequent conjugation step.
Visualizations
Caption: Experimental workflow for the two-step EDC/NHS activation of this compound.
Caption: Troubleshooting logic for low or no yield in EDC/NHS coupling reactions.
References
How to minimize hydrolysis of Me-Tet-PEG4-COOH in aqueous buffers.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to minimize the hydrolysis of Me-Tet-PEG4-COOH in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary stability concern?
A1: this compound (Methyltetrazine-PEG4-Carboxylic Acid) is a bifunctional linker used in bioconjugation.[1] It features a methyltetrazine group for bioorthogonal "click" chemistry with trans-cyclooctene (TCO), a hydrophilic PEG4 spacer, and a carboxylic acid group for conjugating to amine-containing molecules.[1][2] The primary stability concern is the hydrolysis of the tetrazine ring in aqueous environments.[1] While the electron-donating methyl group enhances its stability compared to other tetrazines, degradation can still occur under suboptimal conditions.[3]
Q2: What are the optimal buffer conditions to minimize hydrolysis?
A2: The stability of the tetrazine ring is highly pH-dependent. To minimize hydrolysis, it is crucial to maintain the following buffer conditions:
-
pH Range: Use buffers with a neutral to slightly acidic pH, ideally between 6.0 and 7.5. Both strongly acidic and basic conditions can accelerate hydrolysis, with degradation being more pronounced at higher pH levels.
-
Buffer Composition: Phosphate-buffered saline (PBS) at a pH of around 7.4 is a common and suitable choice. Avoid buffers containing primary amines, such as Tris or glycine, if you intend to activate the carboxylic acid group with EDC/NHS, as they will compete in the reaction.
Q3: How do temperature and storage affect the stability of this compound?
A3: Temperature is a critical factor in maintaining the stability of this compound.
-
Storage of Solid: The solid form should be stored desiccated at -20°C and protected from light.
-
Stock Solutions: Prepare stock solutions in anhydrous organic solvents like DMSO or DMF to prevent hydrolysis during storage. For short-term storage (up to a month), -20°C is recommended. For long-term storage (up to six months), store at -80°C and avoid repeated freeze-thaw cycles.
-
Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis. It is best to perform reactions at room temperature or 4°C, if compatible with the biomolecules involved.
Q4: What chemical substances are incompatible with this compound in solution?
A4: Certain substances can react with and degrade the tetrazine ring. The most significant are strong nucleophiles, particularly thiols. Therefore, you should avoid using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) in the same reaction mixture. If your protein requires a reducing agent, a buffer exchange step must be performed to remove the thiols before adding the tetrazine reagent.
Q5: How quickly does this compound degrade in an aqueous buffer?
Troubleshooting Guide
Issue 1: The characteristic pink/red color of my tetrazine solution is fading.
-
Possible Cause: The loss of color is a primary indicator of tetrazine ring degradation. This is likely due to hydrolysis or reaction with incompatible substances in your buffer.
-
Recommended Actions:
-
Verify Buffer pH: Ensure your buffer is within the optimal pH range of 6.0-7.5.
-
Check for Nucleophiles: Confirm that your solution does not contain nucleophiles like thiols (DTT, BME).
-
Minimize Incubation Time: Prepare the tetrazine working solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers.
-
Protect from Light: Store tetrazine solutions in the dark to prevent potential photodegradation.
-
Issue 2: My bioconjugation yield is low, and I suspect tetrazine degradation.
-
Possible Cause: If the tetrazine moiety hydrolyzes before or during the conjugation reaction, it will be unable to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with its TCO partner, leading to low or no product formation.
-
Recommended Actions:
-
Confirm Reagent Integrity: Before starting, assess the stability of your this compound in the chosen reaction buffer using the stability assessment protocol below.
-
Optimize Reaction Time: While the iEDDA reaction is very fast, ensure that the incubation time is not unnecessarily long, which would allow for more significant hydrolysis to occur.
-
Prepare Fresh: Always use freshly prepared solutions of this compound from a stock solution stored in an anhydrous solvent.
-
Sequential Addition: If possible, add the this compound to the reaction mixture as the final step to minimize its time in the aqueous environment before reacting.
-
Quantitative Data on Tetrazine Stability
The stability of tetrazines is highly dependent on their substituents and the experimental conditions. The following table summarizes stability data for various tetrazine derivatives to provide a general understanding.
| Compound Class | Buffer/Medium | Temperature | pH | Stability Metric | Reference |
| Methyl-phenyl-tetrazine | Cell Growth Medium | 37°C | ~7.4 | >95% remaining after 12 hours | |
| Alkyl-substituted tetrazine | Fetal Bovine Serum (FBS) | 37°C | ~7.4 | >96% remaining after 10 hours | |
| Clofentezine | Aqueous Buffer | Ambient | 9.2 | Half-life: 0.5 - 2.7 days | |
| Clofentezine | Aqueous Buffer | Ambient | 7.0 | Half-life: 9.9 - 12.3 days | |
| Clofentezine | Aqueous Buffer | Ambient | 4.0 | Half-life: 49.3 - 60.2 days |
Note: This table provides general trends. Actual stability of this compound will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol uses UV-Vis spectrophotometry to monitor the stability of the tetrazine over time. For more precise quantification, HPLC analysis is recommended.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically around 0.5-1.0). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the working solution at a constant temperature (e.g., room temperature or 37°C).
-
Absorbance Measurement: Immediately after preparation (t=0) and at regular time intervals (e.g., every hour), measure the absorbance of the solution at the λmax of the tetrazine (typically 510-540 nm).
-
Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values relative to t=0) against time. This will allow you to determine the rate of degradation and the half-life of the compound under your specific conditions.
Protocol 2: General Bioconjugation Highlighting Stability Considerations
This protocol outlines a typical two-step conjugation and notes key points for minimizing hydrolysis.
-
Step 1: Amine Conjugation (Activation of COOH group)
-
Buffer Exchange: Ensure your protein or molecule containing a primary amine is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
-
Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.
-
Activation & Conjugation: Activate this compound with EDC/NHS and add it to the protein solution. Perform this reaction for the minimum time necessary to achieve the desired degree of labeling (e.g., 1-2 hours at room temperature).
-
Purification: Immediately purify the resulting tetrazine-modified molecule using a desalting column or dialysis to remove excess reagents and place it in a buffer optimal for tetrazine stability (pH 6.0-7.5).
-
-
Step 2: Bioorthogonal iEDDA Reaction
-
Minimize Delay: Use the purified tetrazine-modified molecule as soon as possible. If storage is necessary, flash freeze and store at -80°C.
-
Reaction Setup: Combine the tetrazine-modified molecule with your TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: The iEDDA reaction is typically very fast and can be complete within 30-60 minutes at room temperature. Avoid unnecessarily long incubation times.
-
Visual Guides
References
Improving the reproducibility of experiments using Me-Tet-PEG4-COOH.
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Me-Tet-PEG4-COOH. Here you will find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure successful and repeatable bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Methyltetrazine-PEG4-Carboxylic Acid) is a heterobifunctional linker used in bioconjugation.[1][2] It consists of three key components:
-
Methyltetrazine (Me-Tet): A highly reactive and stable group that specifically and rapidly reacts with a trans-cyclooctene (TCO) group in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3]
-
PEG4: A four-unit polyethylene glycol spacer that enhances water solubility, reduces aggregation, and minimizes non-specific binding of the conjugate.[3]
-
Carboxylic Acid (COOH): A terminal group that can be activated to form a stable amide bond with primary amines, such as those on lysine residues of proteins.
This dual functionality allows for a two-step conjugation strategy, making it ideal for applications like creating Antibody-Drug Conjugates (ADCs), pre-targeted in vivo imaging and therapy, and functionalizing nanoparticles.
Q2: What is the optimal pH for conjugating this compound to a protein?
A2: For the initial conjugation step involving the carboxylic acid, the optimal pH is between 7.0 and 9.0. A pH of 8.3-8.5 is often recommended as it provides a good balance between efficient reaction with primary amines and minimizing the hydrolysis of the activated NHS ester. The subsequent tetrazine-TCO ligation is largely insensitive to pH within the physiological range.
Q3: Which buffers should I use or avoid for the initial conjugation step?
A3: It is critical to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers. You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the activated linker.
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the reactivity of the linker. Recommendations are summarized in the table below. The NHS-ester moiety, if using a pre-activated form, is moisture-sensitive and should be brought to room temperature before opening to avoid condensation.
Q5: My tetrazine-TCO reaction is slow or incomplete. What could be the cause?
A5: Several factors can influence the kinetics of the tetrazine-TCO reaction. The specific structures of the tetrazine and TCO derivatives are critical, as sterics and electronic properties can alter reaction rates by orders of magnitude. Ensure you are using accurate concentrations of your reactants and that they have not degraded. If precipitation occurs, consider using PEGylated reagents or adding a small amount of a compatible organic co-solvent like DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Yield in Amine Conjugation | The carboxylic acid of this compound was used directly without activation. | The carboxylic acid must be activated, typically to an NHS ester using EDC and NHS, before reacting with the amine-containing molecule. Alternatively, use a pre-activated Me-Tet-PEG4-NHS ester. |
| Buffer contains competing primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before the reaction. | |
| The activated NHS-ester hydrolyzed before conjugation. | Prepare stock solutions of the activated linker immediately before use. Avoid moisture and use high-quality anhydrous solvents (DMSO, DMF). | |
| Target molecule lacks accessible primary amines. | Confirm the presence and accessibility of primary amines on your target biomolecule. Consider protein characterization or alternative conjugation strategies if needed. | |
| No Conjugation in Tetrazine-TCO Reaction | One or both of the reactive partners (tetrazine or TCO) have degraded. | Tetrazine stability is influenced by pH, temperature, and the presence of nucleophiles. TCO can isomerize to its unreactive cis-isomer, especially in the presence of thiols. Use fresh reagents and store them properly. |
| Incorrect quantification of reactants. | Accurately determine the concentration of both tetrazine and TCO stock solutions before the reaction, for example, using UV-Vis spectroscopy for the tetrazine component. | |
| Precipitation of Conjugate | The resulting bioconjugate has poor aqueous solubility. | The PEG4 spacer in this compound is designed to enhance solubility. However, if the payload is very hydrophobic, aggregation can still occur. Consider using a linker with a longer PEG chain if problems persist. |
Quantitative Data Summary
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value / Recommendation | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₀H₂₈N₄O₇ | |
| Molecular Weight | ~436.5 g/mol | |
| Appearance | Red or purple crystalline solid | |
| Solubility | Water, DMSO, DMF, DCM, THF, Chloroform | |
| Storage (Powder Form) | Store at -20°C, desiccated. Stable for up to 3 years. |
| Storage (Stock Solution) | Prepare in dry DMSO or DMF. Store at -20°C for up to 1 month or -80°C for up to 6 months. | |
Table 2: Typical Reaction Conditions for Bioconjugation
| Parameter | Amine Conjugation (NHS Ester) | Tetrazine-TCO Ligation |
|---|---|---|
| pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | 5.0 - 9.0 (Generally pH-insensitive) |
| Molar Excess | 10- to 50-fold excess of linker for proteins | 1.1 to 2.0 equivalents of the more abundant reagent |
| Temperature | Room Temperature or 4°C | 4°C to Room Temperature |
| Duration | 30 minutes to 2 hours | 10 minutes to 2 hours |
Experimental Protocols & Workflows
Protocol 1: Two-Step Antibody Labeling
This protocol describes the conjugation of this compound to an antibody via primary amines, followed by the bioorthogonal ligation to a TCO-modified molecule.
Part A: Antibody Modification with this compound
-
Antibody Preparation: Perform a buffer exchange to switch the antibody into an amine-free buffer (e.g., PBS, pH 8.0). Adjust the antibody concentration to 1-5 mg/mL.
-
Linker Activation (if starting with COOH form):
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
In a separate reaction, combine EDC and NHS in buffer and add the this compound solution to generate the amine-reactive NHS ester.
-
-
Conjugation:
-
If using a pre-activated NHS ester, dissolve it in anhydrous DMSO to 10 mM immediately before use.
-
Add a 20-fold molar excess of the activated Me-Tet-PEG4-NHS ester to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quenching (Optional but Recommended): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted linker using a desalting spin column or dialysis. The resulting tetrazine-modified antibody is now ready for the next step.
Part B: Ligation to a TCO-Modified Molecule
-
Reaction Setup: Combine the purified tetrazine-modified antibody with the TCO-containing molecule in a suitable reaction buffer (e.g., PBS). A slight molar excess (1.1-1.5 equivalents) of one component is often recommended.
-
Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature or 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.
-
Final Purification: If necessary, purify the final antibody conjugate using size-exclusion chromatography (SEC) to remove any unreacted TCO-molecule.
Visualized Workflows and Logic Diagrams
References
Technical Support Center: Managing Me-Tet-PEG4-COOH in Experimental Workflows
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective handling of Me-Tet-PEG4-COOH, with a specific focus on preventing solvent shock-induced precipitation when introducing a DMSO stock solution into an aqueous environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a heterobifunctional linker molecule. It comprises a methyltetrazine group for bioorthogonal click chemistry, a terminal carboxylic acid for conjugation to primary amines, and a 4-unit polyethylene glycol (PEG) spacer.[1] This PEG spacer is designed to increase the molecule's hydrophilicity and improve its solubility in aqueous solutions.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic and aqueous solvents, including:
For creating stock solutions, anhydrous DMSO or DMF are recommended.
Q3: What is "solvent shock" and why does it occur with DMSO-dissolved this compound?
Solvent shock refers to the precipitation of a solute when the solution is rapidly diluted with a solvent in which the solute is less soluble. In this context, this compound is highly soluble in DMSO but may have lower solubility in aqueous buffers under certain conditions. When the concentrated DMSO stock is added to an aqueous solution, the abrupt change in solvent polarity can cause the compound to crash out of solution, appearing as a precipitate.
Q4: How does pH affect the aqueous solubility of this compound?
The aqueous solubility of this compound is highly dependent on pH due to its terminal carboxylic acid group, which has a predicted pKa of approximately 4.28.
-
At pH below 4: The carboxylic acid is predominantly in its neutral, protonated form (-COOH), which is less soluble in water.
-
At pH above 6: The carboxylic acid is deprotonated to its carboxylate salt form (-COO⁻), which is significantly more water-soluble. Therefore, for optimal solubility, it is recommended to work with aqueous buffers in the neutral to slightly alkaline range (pH 7-8).
Q5: What is the maximum recommended final concentration of DMSO in an aqueous solution for biological experiments?
To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, although some cell lines may tolerate up to 1%. For other in vitro applications, a final DMSO concentration of up to 5% may be acceptable, but this should be empirically determined for each specific assay. Higher concentrations of DMSO can lead to protein denaturation and aggregation.
Quantitative Solubility Data
The solubility of this compound is dependent on the solvent system. The following table summarizes available quantitative data.
| Solvent System | Reported Solubility | Conditions and Remarks | Source(s) |
| Anhydrous DMSO | Up to 125 mg/mL | Sonication may be required to achieve maximum solubility. It is crucial to use fresh, anhydrous DMSO as water uptake can decrease solubility. | |
| Aqueous Buffers | pH-dependent | Qualitatively described as "soluble". For optimal solubility, maintain a pH above 6 to ensure the deprotonation of the carboxylic acid group. At pH below its pKa of ~4.28, solubility is significantly reduced. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution for at least 30 seconds.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles, as this can promote precipitation, especially if the DMSO has absorbed water.
Protocol for Diluting DMSO Stock Solution into an Aqueous Buffer to Prevent Solvent Shock
-
Buffer Preparation: Ensure your aqueous buffer (e.g., PBS) is at the optimal pH (7.2-8.0) for your experiment and for the solubility of this compound.
-
Warm the Buffer: If compatible with your experimental components, gently warm the aqueous buffer to 37°C. This can sometimes help with solubility.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer dropwise while gently stirring or vortexing the buffer. Do not add the aqueous buffer to the DMSO stock, as this is more likely to cause precipitation.
-
Rapid Mixing: The goal is to disperse the DMSO solution as quickly as possible into the larger volume of the aqueous buffer to avoid localized areas of high concentration.
-
Final DMSO Concentration: Ensure the final volume of DMSO in the aqueous solution does not exceed the recommended limits for your specific application (e.g., <0.5% for cell-based assays).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon adding DMSO stock to aqueous buffer | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Slow Down: Add the DMSO stock solution very slowly and dropwise to the aqueous buffer while vigorously stirring or vortexing. 2. Pre-mix Buffer with DMSO: Add a small amount of DMSO to the aqueous buffer before adding the compound stock solution. Then, add the compound stock to this mixture with stirring. 3. Lower Stock Concentration: Prepare a more dilute stock solution in DMSO to reduce the concentration gradient upon addition. |
| Low pH of Aqueous Buffer: The carboxylic acid group is protonated and less soluble. | Ensure the pH of your aqueous buffer is in the neutral to slightly alkaline range (pH 7.0-8.0). | |
| Final DMSO Concentration is Too Low: The final solution does not have enough co-solvent to maintain solubility. | While keeping DMSO levels low is generally advised, a very small increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary and should be tested for compatibility with your assay. | |
| Protein Aggregation Observed After Adding Linker | High Local Concentration of Linker: A high concentration of the linker upon addition can cause protein aggregation. | Follow the slow, dropwise addition protocol with rapid mixing to avoid high local concentrations of the linker. |
| High Final DMSO Concentration: DMSO can destabilize proteins at higher concentrations, leading to aggregation. | Keep the final DMSO concentration below 5%, and ideally below 1% for sensitive proteins. Dilute the protein concentration if possible. | |
| Stock Solution is Cloudy or Contains Precipitate | Water Contamination in DMSO: DMSO is hygroscopic, and absorbed water can reduce the solubility of the compound. | Use fresh, anhydrous DMSO for preparing stock solutions. Store stock solutions with desiccant and avoid prolonged exposure to air. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce precipitation. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Compound is Not Fully Dissolved: Insufficient mixing or sonication. | Vortex the stock solution thoroughly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution. |
Visualizations
Caption: Workflow for preparing and adding this compound.
Caption: The process of solvent shock leading to precipitation.
Caption: A decision-making flowchart for troubleshooting precipitation.
References
Technical Support Center: Me-Tet-PEG4-NHS Ester
Welcome to the technical support center for Me-Tet-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of Me-Tet-PEG4-NHS ester?
Me-Tet-PEG4-NHS ester is an amine-reactive labeling reagent. It specifically and efficiently reacts with primary amines (-NH₂), such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable covalent amide bond.[1][2] This reaction is most efficient at a pH range of 7 to 9.[1]
Q2: What is the main competing reaction I should be aware of?
The primary competing reaction is the hydrolysis of the NHS ester group.[3] In the presence of water, the NHS ester can hydrolyze, yielding an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[3] This hydrolysis reaction is highly dependent on the pH of the reaction buffer, with the rate increasing significantly at higher pH values. Once hydrolyzed, the reagent can no longer react with the target primary amine, leading to lower conjugation efficiency.
Q3: Why is it necessary to quench the reaction?
Quenching the reaction is a critical step to stop the conjugation process by deactivating any unreacted Me-Tet-PEG4-NHS ester. If not quenched, the excess NHS ester can react with primary amines of other molecules in downstream applications, leading to non-specific labeling and high background signals.
Q4: What are the recommended quenching agents for Me-Tet-PEG4-NHS ester?
Commonly used quenching agents are buffers containing primary amines that will react with and consume the excess NHS ester. Recommended quenching agents include:
-
Tris buffer
-
Glycine
-
Lysine
-
Ethanolamine
The choice of quenching agent may depend on the specific downstream application and the nature of the conjugated molecule.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with Me-Tet-PEG4-NHS ester.
| Problem | Potential Cause | Solution |
| Low Conjugation Yield | Hydrolysis of Me-Tet-PEG4-NHS ester: The reagent may have degraded due to improper storage or handling, or the reaction pH is too high, leading to rapid hydrolysis. | Store the NHS ester desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution immediately before use. Ensure the reaction pH is within the optimal range of 7.2-8.5. |
| Suboptimal pH: If the pH is too low (below 7.2), the primary amines on the target molecule will be protonated and thus less reactive. | Use a non-amine containing buffer such as phosphate, bicarbonate, HEPES, or borate at a pH between 7.2 and 8.5. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for the NHS ester. | Ensure your reaction buffer is free of primary amines. If the target molecule is in an incompatible buffer, perform a buffer exchange prior to conjugation. | |
| High Background or Non-Specific Binding | Insufficient quenching: Unreacted Me-Tet-PEG4-NHS ester was not effectively removed or quenched. | Add a sufficient concentration of a primary amine-containing quenching buffer (e.g., 50-100 mM Tris) and allow adequate incubation time to ensure all excess NHS ester is deactivated. |
| Protein aggregation: The conjugation process itself may lead to the aggregation of the labeled protein. | Optimize the molar ratio of the NHS ester to the protein; a high degree of labeling can sometimes induce aggregation. Perform small-scale pilot reactions to determine the optimal ratio. | |
| Precipitation of NHS Ester | Low solubility: The Me-Tet-PEG4-NHS ester may have limited solubility in the aqueous reaction buffer. | Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. |
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The table below summarizes the half-life of NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.
This data highlights the importance of performing conjugation reactions promptly after adding the NHS ester to the aqueous buffer and carefully controlling the pH to balance reactivity with stability.
Experimental Protocols
Protocol for Quenching Unreacted Me-Tet-PEG4-NHS Ester
This protocol outlines the steps to effectively quench the reaction after conjugation of Me-Tet-PEG4-NHS ester to a primary amine-containing molecule.
Materials:
-
Reaction mixture containing the conjugated molecule and unreacted Me-Tet-PEG4-NHS ester.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
Procedure:
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine and adjust the pH to 8.0.
-
Add Quenching Buffer: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.
-
Incubate: Gently mix the solution and incubate at room temperature for 15-30 minutes. This allows the primary amines in the quenching buffer to react with and neutralize any remaining active NHS esters.
-
Purification: Proceed with the purification of your conjugated molecule to remove the quenched NHS ester, the NHS byproduct, and the excess quenching agent. This can be achieved by methods such as size-exclusion chromatography (e.g., desalting column) or dialysis.
Visualizations
Caption: Experimental workflow for quenching unreacted Me-Tet-PEG4-NHS ester.
Caption: Competing reaction pathways for Me-Tet-PEG4-NHS ester.
References
Impact of buffer components like Tris or glycine on conjugation efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer components, such as Tris and glycine, on the efficiency of bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using Tris or glycine in buffers during conjugation reactions?
A1: Tris (tris(hydroxymethyl)aminomethane) and glycine both contain primary amines. In many common bioconjugation chemistries, such as those involving N-hydroxysuccinimide (NHS) esters, the reactive group on the labeling reagent is designed to form a covalent bond with primary amines on the target molecule (e.g., lysine residues on a protein). The primary amines in Tris and glycine buffers will compete with the target amines for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency and the formation of undesired side products.[1][2][3]
Q2: Which buffers are recommended for amine-reactive conjugation reactions?
A2: For amine-reactive conjugations, it is crucial to use buffers that are free of primary amines. Recommended buffers include:
The optimal pH for these reactions is typically between 7.2 and 8.5 to ensure that the primary amines on the target protein are sufficiently deprotonated and therefore nucleophilic.
Q3: Can Tris or glycine ever be used in the context of a conjugation reaction?
A3: Yes, while they are detrimental during the conjugation step, Tris and glycine are commonly used to quench the reaction. After the desired incubation time for the conjugation reaction has passed, a high concentration of a primary amine-containing buffer like Tris or glycine can be added to react with and consume any remaining unreacted labeling reagent. This prevents any further, and potentially unwanted, reactions.
Q4: My protein is stored in a Tris- or glycine-containing buffer. What should I do before starting a conjugation reaction?
A4: It is essential to perform a buffer exchange to remove the interfering buffer components. Common methods for buffer exchange include:
-
Dialysis
-
Desalting columns (Size Exclusion Chromatography)
-
Ultrafiltration/Diafiltration (e.g., using spin columns)
The choice of method will depend on the sample volume and the properties of the protein.
Q5: Does the presence of Tris or glycine affect other conjugation chemistries besides amine-reactive ones?
A5: The impact of Tris and glycine is most pronounced in amine-reactive chemistries. For other chemistries, the effect can vary. For example, Tris buffer is generally considered compatible with maleimide-thiol conjugations, which target sulfhydryl groups (cysteines) rather than amines. However, it is always best to consult the specific protocol for your chosen conjugation chemistry to check for any buffer incompatibilities.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
This guide will help you troubleshoot common causes of low conjugation efficiency, with a focus on buffer-related issues.
Potential Cause 1: Incompatible Buffer Components
-
Is your protein buffer free of primary amines like Tris or glycine? These are the most common culprits for interfering with amine-reactive conjugations.
-
Solution: Perform a thorough buffer exchange into a recommended buffer such as PBS, sodium bicarbonate, or HEPES at the appropriate pH.
-
Potential Cause 2: Suboptimal pH of the Reaction Buffer
-
Is the pH of your reaction buffer within the optimal range for your conjugation chemistry? For NHS ester reactions, the optimal pH is typically between 7.2 and 8.5. A pH that is too low will result in protonated (and thus unreactive) amines on your target protein. A pH that is too high will lead to rapid hydrolysis of the NHS ester, reducing its availability to react with your protein.
-
Solution: Carefully prepare your reaction buffer and verify its pH. For sensitive proteins, starting at a lower pH (e.g., 7.4) and extending the reaction time may be beneficial.
-
Potential Cause 3: Hydrolysis of the Labeling Reagent
-
Was the NHS ester-containing reagent properly stored and handled? NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.
-
Solution: Store NHS ester reagents desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
-
Potential Cause 4: Low Protein Concentration
-
Is your protein concentration sufficient for an efficient reaction? In dilute protein solutions, the competing hydrolysis of the NHS ester can become more significant.
-
Solution: If possible, increase the concentration of your protein in the reaction mixture.
-
Data Presentation
The following tables summarize the impact of pH on NHS ester stability and the relative reaction rates of amidation versus hydrolysis.
Table 1: Effect of pH on the Half-life of an NHS Ester
| pH | Half-life at 0°C |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
This table illustrates the increased rate of hydrolysis of the NHS ester at a more alkaline pH.
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates for a Porphyrin-NHS Ester
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Data adapted from a study on a porphyrin-NHS ester. This table demonstrates that while hydrolysis increases with pH, the desired amidation reaction is accelerated to a greater extent, leading to a higher yield at the optimal pH.
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with an NHS Ester
This protocol outlines the key steps for conjugating a fluorescent dye or other molecule functionalized with an NHS ester to an antibody, with an emphasis on proper buffer handling.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Antibody Preparation:
-
If your antibody is in a buffer containing Tris, glycine, or other primary amines, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light if the label is photosensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted NHS ester, byproducts, and quenching buffer from the conjugated antibody using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Buffer Exchange Using a Spin Column
This protocol provides a general method for removing interfering buffer components like Tris and glycine from a protein sample.
Materials:
-
Protein sample in an incompatible buffer
-
Appropriate spin column with the correct molecular weight cutoff (MWCO)
-
Desired amine-free buffer (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Add your protein sample to the spin column.
-
Centrifuge according to the manufacturer's instructions to reduce the volume. Discard the flow-through.
-
Add the desired amine-free buffer to the spin column to bring the volume back up.
-
Repeat the centrifugation step.
-
Repeat steps 3 and 4 at least 5 times to ensure thorough buffer exchange.
-
After the final spin, recover the concentrated protein in the new buffer.
Visualizations
Caption: Experimental workflow for amine-reactive bioconjugation.
Caption: Signaling pathway of amine-reactive conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Validation & Comparative
Determining the Degree of Labeling for Me-Tet-PEG4-COOH Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the Degree of Labeling (DoL) is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs) or targeted imaging agents. The DoL, representing the average number of linker molecules attached to a single biomolecule, directly impacts the efficacy, safety, and pharmacokinetic properties of the final product. This guide provides an objective comparison of the primary analytical methods used to determine the DoL for biomolecules conjugated with Methyltetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH), a popular linker in bioorthogonal chemistry.
Comparison of Analytical Methods for DoL Determination
The choice of analytical technique for DoL determination depends on several factors, including the nature of the biomolecule, the required accuracy and precision, sample throughput needs, and available instrumentation. The three most common and robust methods are UV-Vis Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Typical Accuracy | Advantages | Disadvantages | Instrumentation |
| UV-Vis Spectroscopy | Measures absorbance of the protein (at 280 nm) and the tetrazine moiety (at ~520 nm) to calculate their respective concentrations based on the Beer-Lambert law. | ± 10-20%[1] | - Simple, rapid, and widely accessible- Non-destructive- Cost-effective | - Lower accuracy and precision compared to MS- Requires accurate extinction coefficients for both protein and label- Prone to interference from other absorbing species- Less informative for heterogeneous mixtures | UV-Vis Spectrophotometer |
| Mass Spectrometry (MALDI-TOF & LC-MS) | Measures the mass-to-charge ratio of the intact conjugate. The DoL is determined from the mass shift between the unconjugated and conjugated biomolecule. | High (typically <0.1% mass accuracy) | - Gold standard for accuracy and precision- Provides information on the distribution of different labeled species (heterogeneity)- Can identify conjugation sites (with MS/MS)[2] | - More complex instrumentation and workflow- Can be destructive- Higher cost per sample- Data analysis can be complex for heterogeneous samples | MALDI-TOF or LC-MS System (e.g., Q-TOF, Orbitrap) |
| ¹H NMR Spectroscopy | Quantifies the ratio of protons from the PEG linker to specific, well-resolved protons from the biomolecule by comparing the integral areas of their respective signals. | High | - Highly quantitative and reproducible- Provides detailed structural information- Non-destructive | - Requires higher sample concentrations- Complex spectra for large biomolecules can make interpretation difficult- Requires specialized instrumentation and expertise | High-Field NMR Spectrometer |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized for an antibody conjugate but can be adapted for other biomolecules.
Protocol 1: DoL Determination by UV-Vis Spectroscopy
This method leverages the characteristic absorbance of the tetrazine moiety at approximately 520 nm.[3][4]
Materials:
-
Purified this compound-antibody conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Ensure the conjugate sample is free of unconjugated this compound linker through purification (e.g., size-exclusion chromatography or dialysis).
-
Blank Measurement: Use the conjugation buffer to zero the spectrophotometer at both 280 nm and 520 nm.
-
Absorbance Measurement: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λₘₐₓ of the tetrazine, typically around 520 nm (A₅₂₀). If the absorbance is too high, dilute the sample with a known factor and re-measure.
-
Calculation:
-
Correction Factor (CF): The tetrazine label also absorbs light at 280 nm. This contribution must be subtracted from the total A₂₈₀ reading. The CF is the ratio of the tetrazine's absorbance at 280 nm to its absorbance at 520 nm (CF = A₂₈₀, Tet / A₅₂₀, Tet). This value should be determined experimentally for the free linker or obtained from the supplier.
-
Corrected Protein Absorbance (A₂₈₀, corrected): A₂₈₀, corrected = A₂₈₀, measured - (A₅₂₀, measured × CF)
-
Molar Concentration of Antibody (C_Ab): C_Ab (M) = A₂₈₀, corrected / ε_Ab (where ε_Ab is the molar extinction coefficient of the antibody at 280 nm, e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
Molar Concentration of Tetrazine (C_Tet): C_Tet (M) = A₅₂₀, measured / ε_Tet (where ε_Tet is the molar extinction coefficient of the this compound at 520 nm).
-
Degree of Labeling (DoL): DoL = C_Tet / C_Ab
-
Protocol 2: DoL Determination by Mass Spectrometry (MALDI-TOF)
This method provides a direct measurement of the molecular weight of the unconjugated and conjugated antibody.[5]
Materials:
-
Purified unconjugated antibody
-
Purified this compound-antibody conjugate
-
MALDI matrix (e.g., sinapinic acid)
-
Matrix solvent (e.g., 1:1 acetonitrile/water with 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation: Desalt both the unconjugated and conjugated antibody samples into a volatile buffer (e.g., ammonium acetate) or water. Adjust the concentration to approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of the sinapinic acid matrix in the matrix solvent.
-
Spotting: Mix the antibody sample (unconjugated or conjugated) with the matrix solution at a 1:1 or 1:2 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).
-
Data Acquisition: Analyze the spots in the MALDI-TOF MS instrument, typically in linear, positive ion mode for high molecular weight proteins. Acquire spectra for both the unconjugated antibody and the conjugate.
-
Calculation:
-
Determine the average molecular weight (MW) of the unconjugated antibody (MW_Ab) and the conjugated antibody (MW_Conj) from the respective mass spectra.
-
Calculate the mass added by the linkers: Mass_Added = MW_Conj - MW_Ab
-
Calculate the DoL: DoL = Mass_Added / MW_Linker (where MW_Linker is the molecular weight of this compound, which is approximately 436.4 g/mol ).
-
Protocol 3: DoL Determination by ¹H NMR Spectroscopy
This technique is highly quantitative for determining the degree of PEGylation.
Materials:
-
Lyophilized, purified this compound-antibody conjugate
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., DMSO)
-
NMR tubes
-
High-Field NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the lyophilized conjugate in a known volume of D₂O. Add a known concentration of an internal standard.
-
Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signal for the PEG backbone, which typically appears as a large singlet around 3.6 ppm.
-
Identify a well-resolved, unique signal from the antibody that does not overlap with other signals. Aromatic protons (6-8 ppm) are often used.
-
Integrate the area of the PEG signal (I_PEG) and the chosen antibody signal (I_Protein).
-
-
Calculation:
-
DoL = (I_PEG / N_PEG_protons) / (I_Protein / N_Protein_protons) Where:
-
I_PEG is the integral of the PEG signal.
-
N_PEG_protons is the number of protons per this compound molecule contributing to the integrated signal (for the -(CH₂CH₂O)₄- part, this is 16 protons).
-
I_Protein is the integral of the chosen protein signal.
-
N_Protein_protons is the number of protons corresponding to the integrated protein signal (this must be known from the protein's structure).
-
-
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for DoL determination and the logical process for selecting the appropriate analytical method.
Caption: General experimental workflow for determining the Degree of Labeling (DoL).
References
Confirming Me-Tet-PEG4-COOH Conjugation: A Mass Spectrometry-Focused Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the creation of targeted therapeutics and diagnostics. The use of advanced linkers like Methyltetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH) in forming stable and efficient bioconjugates necessitates robust analytical methods for their characterization. This guide provides an objective comparison of mass spectrometry with alternative techniques for validating this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands as the gold standard for the definitive confirmation of this compound conjugation.[1] It provides a direct and precise measurement of the mass addition of the linker to the biomolecule, offering unambiguous evidence of a successful reaction.
Mass Spectrometry: The Definitive Approach
The two primary MS techniques employed for the analysis of this compound conjugates are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).[1] ESI-LC/MS is particularly well-suited for analyzing PEGylated proteins.[2]
The fundamental principle behind MS confirmation is the detection of a specific mass shift corresponding to the covalent attachment of the this compound linker. The molecular weight of this compound is approximately 436.56 g/mol .[1] The mass spectrometer can resolve the unconjugated biomolecule from species that have been modified with one or more linker molecules. This allows for the determination of not only the success of the conjugation but also the distribution of species with different numbers of attached linkers, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[2]
Experimental Workflow for Conjugation and MS Analysis
The general workflow for conjugating this compound to a biomolecule and subsequent confirmation by mass spectrometry is outlined below.
Quantitative Data Summary
The following table presents representative mass spectrometry data for a model protein, the monoclonal antibody Trastuzumab, conjugated with this compound.
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Technique |
| Unconjugated Trastuzumab | ~148,000 | 148,002.5 | - | LC-MS |
| Trastuzumab + 1 this compound | 148,436.56 | 148,438.9 | 436.4 | LC-MS |
| Trastuzumab + 2 this compound | 148,873.12 | 148,875.2 | 872.7 | LC-MS |
| Trastuzumab + 3 this compound | 149,309.68 | 149,311.8 | 1309.3 | LC-MS |
| Trastuzumab + 4 this compound | 149,746.24 | 149,748.1 | 1745.6 | LC-MS |
Note: The expected mass is calculated based on the average molecular weight of the protein and the exact mass of the linker. Observed mass is representative and may vary slightly due to instrument calibration and adduct formation.
Detailed Experimental Protocols
ESI-LC/MS Protocol for Intact Conjugate Analysis
This protocol is suitable for obtaining high-resolution mass data of intact antibody conjugates.
-
Sample Preparation: For antibody conjugates, consider deglycosylation with PNGase F to reduce sample heterogeneity. Perform a buffer exchange into a volatile buffer such as 10 mM ammonium acetate using a desalting column. Dilute the sample to a final concentration of approximately 1 mg/mL in a solution of 0.1% formic acid in water.
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for protein separations (e.g., C4).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% Mobile Phase B over 15-30 minutes is typically used.
-
-
Mass Spectrometry:
-
Instrument: An ESI-QTOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 1.5 to 3.5 kV.
-
Source Temperature: 135 to 150°C.
-
Desolvation Temperature: 350 to 550°C.
-
-
Data Analysis: The raw data, which contains a series of multiply charged ions, is deconvoluted using appropriate software to obtain the zero-charge mass spectrum.
MALDI-TOF MS Protocol
This protocol is adapted for the analysis of protein conjugates.
-
Sample Preparation: The purified protein conjugate should be in a volatile buffer (e.g., ammonium acetate) at a concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Spotting: Mix the protein conjugate solution and the matrix solution in a 1:2 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
MS Acquisition: Acquire the mass spectrum in positive ion, linear mode, with an appropriate mass range to detect the unconjugated and conjugated protein.
Comparison with Alternative Confirmation Methods
While mass spectrometry is the most definitive method, other techniques can provide supporting, albeit less direct, evidence of successful conjugation.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides exact mass, confirms covalent attachment, and allows for determination of DAR. | Requires specialized instrumentation and expertise. |
| SDS-PAGE | Separates proteins by molecular weight under denaturing conditions. | Simple, widely available, and provides a visual indication of a mass increase. | Low resolution; band smearing can occur with PEGylated proteins. Does not provide an exact mass or DAR. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Can separate conjugated from unconjugated species and detect aggregation. | Co-elution can occur, and it does not provide direct evidence of covalent linkage. |
| UV-Vis Spectroscopy | Measures the absorbance of the tetrazine moiety (~520 nm), which is lost upon reaction. | Allows for the quantification of the consumption of the tetrazine-functionalized biomolecule. | An indirect measure of conjugation that does not characterize the final conjugate. |
Comparison of this compound with Alternative Linkers
The choice of linker is a critical aspect of bioconjugate design. This compound offers distinct advantages due to its bioorthogonal reactivity.
| Conjugation Chemistry | Reactive Groups | Reaction Rate (M⁻¹s⁻¹) | Key Features |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | ~1 - 2.6 x 10⁴ | Extremely fast, bioorthogonal, no catalyst needed, highly specific. |
| Maleimide Chemistry | Maleimide + Thiol | ~10² - 10³ | High reactivity and specificity for thiols. Potential for instability (retro-Michael addition). |
| NHS Ester Chemistry | NHS Ester + Amine (Lysine) | ~10¹ - 10² | Reacts readily with primary amines. Can lead to a heterogeneous product due to multiple lysine residues. |
| Click Chemistry (SPAAC) | Azide + Cyclooctyne | ~1 | Bioorthogonal and catalyst-free, but with slower kinetics compared to tetrazine ligation. |
| Click Chemistry (CuAAC) | Azide + Alkyne | ~10² - 10³ | High efficiency and specificity, but requires a cytotoxic copper catalyst. |
Conclusion
For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Both ESI-LC/MS and MALDI-TOF are powerful techniques, with the choice often depending on the specific biomolecule and the required level of detail. While alternative methods such as SDS-PAGE and HPLC are useful for preliminary assessment, they lack the accuracy and detail of mass spectrometry. The selection of this compound as a linker is advantageous for applications requiring rapid, specific, and bioorthogonal conjugation, leading to more homogeneous and well-defined bioconjugates.
References
A Comparative Guide to Quantifying Tetrazine Incorporation Using UV-Vis Spectroscopy
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, enabling precise labeling of biomolecules in complex environments.[1][2] For researchers in drug development and molecular biology, accurately quantifying the extent of tetrazine incorporation is critical for ensuring the stoichiometry and efficacy of subsequent conjugations. This guide provides a detailed protocol for quantifying tetrazine incorporation using UV-Vis spectroscopy, compares it with alternative methods, and presents supporting data to aid in selecting the most suitable technique.
Experimental Protocol: UV-Vis Spectroscopy for Tetrazine Quantification
UV-Vis spectroscopy offers a rapid, accessible, and non-destructive method for quantifying tetrazines. The protocol relies on the Beer-Lambert law, which correlates absorbance with concentration. Tetrazines possess a characteristic weak n→π* transition in the visible region (around 520-540 nm) and a stronger π→π* transition in the UV region, providing distinct spectral signatures for quantification.[3][4]
Methodology
-
Instrument and Sample Preparation:
-
Use a double-beam UV-Vis spectrophotometer.[5] Allow the instrument's lamps to warm up for at least 20 minutes to ensure a stable baseline.
-
Prepare a stock solution of the tetrazine-modified sample (e.g., protein, antibody) in a suitable buffer (e.g., PBS, HEPES). The buffer should be transparent in the measurement wavelength range.
-
Prepare a blank solution containing the same buffer used for the sample.
-
-
Spectrum Acquisition:
-
Clean quartz cuvettes with the solvent before and after each use to prevent contamination.
-
Perform a baseline correction using the blank solution across the desired wavelength range (e.g., 250 nm to 700 nm).
-
Measure the absorbance spectrum of the tetrazine-modified sample. The characteristic pink or red color of the tetrazine will correspond to an absorbance peak typically between 520 nm and 540 nm.
-
-
Quantification using the Beer-Lambert Law:
-
The concentration of the incorporated tetrazine is calculated using the formula: A = εbc
-
A is the measured absorbance at the characteristic wavelength (λ_max).
-
ε (epsilon) is the molar extinction coefficient of the specific tetrazine derivative at that wavelength (in M⁻¹cm⁻¹). This value is a constant for a given molecule and must be known.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the tetrazine (in M).
-
-
Rearranging the formula to solve for concentration: c = A / (εb)
-
-
Calculating Degree of Labeling (DoL):
-
To determine the average number of tetrazines per biomolecule (e.g., an antibody), the concentration of the biomolecule must also be determined.
-
For proteins, this is often done by measuring absorbance at 280 nm.
-
Important: A correction factor may be needed if the tetrazine itself or other modifications absorb light at 280 nm. The corrected protein absorbance (A_prot_corr) can be calculated as:
-
A_prot_corr = A₂₈₀ - (A_tetrazine_max × CF)
-
Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
-
-
Calculate the protein concentration using its specific extinction coefficient at 280 nm.
-
The Degree of Labeling (DoL) is the molar ratio of the tetrazine to the biomolecule:
-
DoL = [Tetrazine Concentration] / [Biomolecule Concentration]
-
-
The workflow for this protocol is illustrated in the diagram below.
References
- 1. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atto-tec.com [atto-tec.com]
- 3. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajpamc.com [ajpamc.com]
A Head-to-Head Battle of Bioorthogonal Probes: Me-Tet-PEG4-COOH vs. H-Tz-PEG4-COOH
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of bioconjugation, the choice of chemical tools is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a cornerstone of "click chemistry," enabling the precise and efficient labeling of biomolecules in complex biological systems. At the heart of this reaction are tetrazine (Tz) and trans-cyclooctene (TCO) derivatives. This guide provides a detailed comparison of two popular tetrazine-based reagents, Me-Tet-PEG4-COOH and H-Tz-PEG4-COOH, focusing on their reaction kinetics and stability, supported by experimental data to inform your selection process.
The primary difference between these two reagents lies in a single substituent on the tetrazine ring: a methyl group (Me) versus a hydrogen atom (H). This seemingly minor alteration has a profound impact on their performance, creating a classic trade-off between reaction speed and stability.
Quantitative Data Summary: A Tale of Two Tetrazines
The decision to employ this compound or H-Tz-PEG4-COOH often hinges on the specific requirements of an experiment. For applications demanding rapid conjugation at low concentrations, the superior reaction rate of the hydrogen-substituted tetrazine may be decisive. Conversely, for protocols involving extended incubation times or harsh conditions, the enhanced stability of the methyl-substituted variant is a significant advantage.
| Feature | This compound | H-Tz-PEG4-COOH | Key Advantage |
| Reaction Rate (k₂) with TCO | ~1,000 M⁻¹s⁻¹[1] | Up to 30,000 M⁻¹s⁻¹[1] | H-Tz-PEG4-COOH for speed |
| Aqueous Stability | High[1] | Lower, prone to degradation[1] | This compound for stability |
| Structure | Methyl-substituted tetrazine | Hydrogen-substituted tetrazine | - |
Reaction Kinetics: The Need for Speed vs. The Virtue of Patience
The IEDDA reaction between a tetrazine and a TCO is exceptionally fast, but the substituent on the tetrazine ring plays a crucial role in modulating the reaction rate.[2] Electron-donating groups, such as the methyl group in this compound, slightly decrease the reactivity of the tetrazine compared to the unsubstituted H-Tz-PEG4-COOH. This is reflected in their second-order rate constants (k₂) when reacted with TCO.
This compound exhibits a respectable rate constant of approximately 1,000 M⁻¹s⁻¹. While slower than its hydrogen counterpart, this rate is still orders of magnitude faster than many other bioorthogonal reactions, making it suitable for a wide array of applications.
H-Tz-PEG4-COOH , on the other hand, is significantly more reactive, with a rate constant that can reach up to 30,000 M⁻¹s⁻¹. This remarkable speed is advantageous in scenarios where reaction times are critical or when working with very low concentrations of reactants.
Stability in Aqueous Media: A Critical Consideration
A key performance metric for any bioorthogonal reagent is its stability in the aqueous environment of biological systems. Here, the methyl group of this compound provides a distinct advantage.
This compound demonstrates high stability in aqueous media, making it a robust tool for experiments that require longer incubation periods. One study showed that after 48 hours in a biological medium (DMEM + 10% FBS), over 63% of a methyl-tetrazine compound remained intact. Another study on a similar methyl-phenyl-tetrazine showed over 95% of the compound remaining after 12 hours in cell growth medium at 37°C.
H-Tz-PEG4-COOH is notably less stable and more susceptible to degradation in aqueous solutions. In the same 48-hour study, less than 13% of the hydrogen-tetrazine compound was left. This lower stability necessitates careful experimental design to minimize the time the reagent spends in aqueous buffers before reacting with its target.
The Chemical Mechanism: A Shared Pathway
Both this compound and H-Tz-PEG4-COOH undergo the same IEDDA reaction mechanism with a dienophile like TCO. The reaction proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the comparison of this compound and H-Tz-PEG4-COOH.
Protocol for Determining Tetrazine Reaction Kinetics via UV-Vis Spectroscopy
This protocol outlines the determination of second-order rate constants for the tetrazine-TCO ligation by monitoring the disappearance of the tetrazine's characteristic absorbance.
1. Reagent Preparation:
- Prepare stock solutions of the tetrazine derivative (this compound or H-Tz-PEG4-COOH) and a TCO-containing compound in a suitable solvent (e.g., anhydrous DMSO).
- Accurately determine the concentration of the stock solutions.
2. Reaction Setup:
- In a quartz cuvette, dilute the tetrazine stock solution in the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration where the absorbance at its λmax (typically ~520-540 nm) is between 0.5 and 1.0.
- Prepare a solution of the TCO derivative in the same buffer at a concentration that is at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order kinetics.
3. Data Acquisition:
- Place the cuvette containing the tetrazine solution in a temperature-controlled spectrophotometer.
- Initiate the reaction by adding the TCO solution to the cuvette. Mix rapidly and immediately start recording the absorbance at the tetrazine's λmax over time.
4. Data Analysis:
- The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics.
- Fit the absorbance decay curve to a single exponential function to determine the observed rate constant (k_obs).
- Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO reagent.
A[label="Prepare Tetrazine and TCO\nStock Solutions in DMSO"];
B[label="Dilute Tetrazine in\nReaction Buffer (e.g., PBS)"];
C [label="Measure Initial Absorbance\nat λmax (~520-540 nm)"];
D [label="Add Excess TCO Solution\nto Initiate Reaction"];
E [label="Monitor Absorbance Decay\nOver Time"];
F [label="Fit Data to Pseudo-First-Order\nKinetics to get k_obs"];
G [label="Calculate Second-Order\nRate Constant (k₂ = k_obs / [TCO])", fillcolor="#34A853"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Protocol for Assessing Tetrazine Stability by HPLC
This protocol allows for the quantitative assessment of tetrazine stability in various buffer conditions over time.
1. Sample Preparation:
- Prepare a stock solution of the tetrazine derivative (e.g., 10 mM) in anhydrous DMSO.
- Prepare test solutions by diluting the stock solution into the desired aqueous buffers (e.g., PBS pH 7.4, cell culture medium) to a final concentration of approximately 10 µM.
2. Incubation:
- Incubate the test solutions at the desired temperature (e.g., 37°C).
3. Time-Point Analysis:
- At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each test solution.
4. HPLC Analysis:
- Analyze the aliquots using a reverse-phase HPLC system with a UV detector, monitoring at the λmax of the tetrazine.
- Use a suitable gradient of water and acetonitrile with an additive like 0.1% TFA.
5. Data Analysis:
- Quantify the peak area of the intact tetrazine at each time point.
- Plot the percentage of the remaining tetrazine derivative against time to determine its stability profile.
Conclusion: Making the Right Choice for Your Research
The selection between this compound and H-Tz-PEG4-COOH is a critical decision in the design of bioconjugation experiments. H-Tz-PEG4-COOH offers the advantage of exceptionally fast reaction kinetics, ideal for time-sensitive applications and reactions at low concentrations. However, this comes at the cost of reduced stability in aqueous environments. In contrast, this compound provides enhanced stability, making it a more reliable choice for longer experiments, while still offering a rapid reaction rate suitable for most applications. By carefully considering the specific demands of your experimental setup, you can select the optimal tetrazine reagent to achieve your research goals.
References
Stability Showdown: Methyl-Substituted Tetrazines Demonstrate Superior Stability for Bioorthogonal Applications
In the realm of bioorthogonal chemistry, the stability of labeling reagents is paramount for reliable and reproducible results. A comprehensive analysis of experimental data reveals that methyl-substituted tetrazines exhibit significantly enhanced stability compared to their unsubstituted counterparts, making them a more robust choice for applications in drug development and biological research.
The inherent reactivity of the tetrazine ring, crucial for its role in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions, also renders it susceptible to degradation in aqueous environments. However, strategic substitution on the tetrazine core can modulate this stability. The inclusion of a methyl group has been shown to impart greater resilience to the tetrazine structure, a critical attribute for experiments requiring prolonged incubation times or for in vivo studies where the probe must persist in circulation.[1]
Quantitative Stability Comparison
Experimental data consistently demonstrates the superior stability of methyl-substituted tetrazines. Studies comparing the degradation of various tetrazines in biological media highlight this trend. For instance, in an evaluation conducted in Dulbecco's modified Eagle medium (DMEM) containing 10% fetal bovine serum (FBS) at 37°C, methyl-tetrazine (Me-Tz) displayed remarkable persistence. After 12 hours, over 92% of the starting Me-Tz remained, and after 48 hours, at least 63% was still present. In stark contrast, the unsubstituted H-tetrazine (H-Tz) degraded rapidly, with less than 13% remaining after 48 hours.[2]
This increased stability of methyl-substituted tetrazines is a key advantage for researchers, ensuring that the labeling reagent is available to react with its target over the desired experimental timeframe.
| Tetrazine Derivative | Time (hours) | Remaining Compound (%) | Experimental Conditions |
| Methyl-tetrazine (Me-Tz) | 12 | > 92% | DMEM + 10% FBS, 37°C |
| 48 | > 63% | DMEM + 10% FBS, 37°C | |
| H-tetrazine (H-Tz) | 48 | < 13% | DMEM + 10% FBS, 37°C |
The Stability-Reactivity Trade-Off
It is important to note that the selection of a tetrazine derivative often involves a trade-off between stability and reactivity.[1] While unsubstituted tetrazines exhibit faster reaction kinetics, this comes at the cost of reduced stability.[1][3] Conversely, the enhanced stability of methyl-substituted tetrazines is accompanied by a more moderate reaction rate. This relationship is a critical consideration for experimental design, where an optimal balance between the persistence of the probe and the speed of the ligation reaction is desired.
Figure 1. The inverse relationship between reactivity and stability for unsubstituted and methyl-substituted tetrazines.
Experimental Protocols
To ensure accurate and reproducible assessment of tetrazine stability, standardized protocols are essential. The following methodologies are commonly employed:
Stability Assessment in Aqueous Buffer
This protocol is utilized to evaluate the intrinsic stability of a tetrazine derivative in a controlled aqueous environment.
-
Preparation of Stock Solution: A concentrated stock solution of the tetrazine is prepared in an anhydrous organic solvent such as DMSO.
-
Preparation of Working Solution: The stock solution is diluted into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration that provides an absorbance reading within the linear range of a spectrophotometer. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%) to avoid influencing stability.
-
Incubation: The working solution is incubated at a constant temperature, typically 37°C, to mimic physiological conditions.
-
Absorbance Measurement: The absorbance of the solution is measured at regular time intervals at the maximum wavelength (λmax) of the tetrazine, which is typically in the range of 515-540 nm.
-
Data Analysis: The percentage of the remaining tetrazine is calculated from the absorbance values over time to determine its half-life and degradation rate.
Stability Assessment in Biological Media
This protocol assesses the stability of a tetrazine in a more complex biological matrix, such as cell culture medium supplemented with serum.
-
Preparation of Tetrazine Solution: A stock solution of the tetrazine is prepared in sterile DMSO.
-
Incubation in Media: Pre-warmed (37°C) cell culture medium (e.g., DMEM) containing 10% FBS is spiked with the tetrazine stock solution to the desired final concentration.
-
Time Points: Aliquots of the medium are collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: To halt further degradation and remove proteins, a cold organic solvent like acetonitrile is added to the aliquot. The sample is then vortexed and centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining tetrazine. A standard curve of the tetrazine in the same medium at time zero is used for accurate quantification.
Figure 2. Workflow for assessing tetrazine stability in aqueous buffer and biological media.
References
A Comparative Guide to PEG Linkers in Antibody-Drug Conjugates: Me-Tet-PEG4-COOH vs. PEG8 and PEG12
The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1][2] Among the diverse linker technologies, discrete polyethylene glycol (PEG) linkers have become an invaluable tool for optimizing ADC performance. Their hydrophilic nature helps to counteract the aggregation of ADCs carrying hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1][2] This guide offers a comparative analysis of Me-Tet-PEG4-COOH, a bioorthogonal linker, against traditional linear PEG8 and PEG12 linkers in ADC development, supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable linker for their specific needs.
The Role and Impact of PEG Linker Characteristics
The length and architecture of discrete PEG linkers are critical determinants of an ADC's behavior in vivo. Monodisperse PEG linkers, which have a defined number of PEG units, are favored over polydisperse mixtures as they result in more homogeneous ADCs with improved batch-to-batch reproducibility and a better safety profile.[2]
Key Advantages of PEG Linkers in ADCs:
-
Enhanced Solubility: Potent cytotoxic drugs are often hydrophobic. The hydrophilicity of PEG linkers improves the solubility of the entire ADC, preventing aggregation.
-
Improved Pharmacokinetics: The PEG chain can create a "hydration shell" around the ADC, shielding it from proteolytic degradation and reducing renal clearance, which extends its circulation half-life.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the bioconjugate, lowering the probability of an immune response.
Performance Comparison: this compound vs. Linear PEG Linkers
The choice of a specific PEG linker involves a trade-off between various performance parameters. While longer PEG chains generally improve pharmacokinetics, they may sometimes lead to reduced in vitro potency. The conjugation chemistry also plays a crucial role, with the bioorthogonal "click" chemistry of this compound offering distinct advantages in terms of reaction specificity and mild conditions.
Quantitative Data Summary
The following tables summarize the performance of ADCs with different PEG linkers based on data from various preclinical studies. It is important to note that direct head-to-head comparisons in a single study are limited, and the data is compiled from experiments with different antibodies, payloads, and tumor models.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Model | Species | Clearance Rate | Key Finding | Reference |
| No PEG | Anti-CD30 ADC | Mouse | High | Baseline for comparison. | |
| PEG4 | Anti-CD30 ADC | Mouse | Moderate | Improved clearance over no PEG. | |
| PEG8 | Anti-CD30 ADC | Mouse | Low | Demonstrated significantly slower clearance, approaching that of the parent antibody. | |
| PEG12 | Anti-CD30 ADC | Mouse | Low | Similar slow clearance to PEG8. | |
| This compound | Not directly compared in a PK study with PEG8/PEG12 | - | - | The bioorthogonal conjugation is expected to result in a homogeneous product with predictable PK. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | Cell Line | Payload | IC50 (ng/mL) | Key Finding | Reference |
| No PEG | Karpas-299 | MMAE | ~10 | Baseline cytotoxicity. | |
| PEG4 | Karpas-299 | MMAE | ~10 | No significant change in potency. | |
| PEG8 | Karpas-299 | MMAE | ~10 | No significant change in potency. | |
| PEG12 | Karpas-299 | MMAE | ~10 | No significant change in potency. | |
| This compound | Not directly compared | - | - | The primary advantage lies in the conjugation method, not necessarily altered potency. |
Note: In some studies with different ADC constructs, longer PEG chains have been associated with a slight reduction in in vitro cytotoxicity.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Key Finding | Reference |
| No PEG | L540cy Xenograft | Single Dose | 11% | Limited efficacy. | |
| PEG4 | L540cy Xenograft | 1 mg/kg single dose | Complete Cures | Significant improvement in efficacy. | |
| PEG8 | L540cy Xenograft | 1 mg/kg single dose | Complete Cures | High efficacy, with improved plasma stability over PEG4. | |
| PEG12 | Karpas 299 Xenograft | 0.5 mg/kg | 90% Remission Rate (DAR8 ADC) | Demonstrated excellent anti-tumor activity. | |
| This compound | Not directly compared | - | - | Expected to provide high efficacy due to the stability and homogeneity of the ADC. |
Experimental Protocols
Detailed methodologies are essential for the design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis and Characterization
A. Synthesis using this compound (Bioorthogonal Ligation)
-
Antibody Modification: Introduce a trans-cyclooctene (TCO) moiety onto the antibody surface by reacting the antibody with a TCO-NHS ester at a molar excess in a suitable buffer (e.g., PBS, pH 7.4) for 1-3 hours at room temperature.
-
Purification: Remove excess TCO-NHS ester using size-exclusion chromatography (SEC).
-
Drug-Linker Preparation: Conjugate the drug payload to this compound via its carboxylic acid group.
-
Click Reaction: Add a molar excess of the Payload-Me-Tet-PEG4 conjugate to the TCO-modified antibody solution and incubate for 1-3 hours at room temperature.
-
Final Purification: Purify the resulting ADC from the excess drug-linker conjugate using SEC.
B. Synthesis using Maleimide-PEG-COOH (for PEG8, PEG12)
-
Antibody Reduction: Partially reduce the antibody's interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.
-
Drug-Linker Preparation: Synthesize the PEGylated linker-payload construct with a maleimide group for antibody conjugation.
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to allow for the formation of a stable thioether bond.
-
Purification: Purify the ADC using SEC to remove unreacted drug-linker and aggregated species.
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the percentage of monomer and high molecular weight species using Size Exclusion Chromatography (SEC).
-
Free Drug Analysis: Quantify the amount of unconjugated payload using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and centrifuge to separate the supernatant.
-
Quantification of Released Drug: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload.
-
Quantification of Conjugated Antibody: Measure the concentration of the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion.
-
Data Analysis: Calculate the percentage of drug loss over time to determine the stability of the linker.
Protocol 3: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer the ADCs with different PEG linkers intravenously at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the collected blood samples.
-
Quantification: Determine the concentration of the ADC in the plasma using a validated ELISA method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., HER2-positive for a HER2-targeting ADC) and implant the cells subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, and different ADC groups) and administer the ADCs, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined maximum size or after a set duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: ADC synthesis workflows for this compound and linear PEG linkers.
References
A Researcher's Guide to Bioconjugation: Exploring Alternatives to Tetrazine-TCO Ligation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. While the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (TCO) has emerged as a powerful tool for bioconjugation due to its exceptional speed, a diverse landscape of alternative chemistries offers a range of functionalities, kinetics, and stabilities to suit various applications. This guide provides an objective comparison of prominent alternative bioconjugation methods, supported by experimental data, to inform the selection of the most appropriate strategy for your research needs.
At a Glance: A Comparative Overview of Bioconjugation Chemistries
The selection of a bioconjugation strategy hinges on a careful consideration of factors such as reaction speed, stability of the resulting bond, and the biocompatibility of the reagents. The following table summarizes the key performance indicators for several widely used bioconjugation methods.
| Chemistry | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Linkage Formed | Key Advantages | Key Limitations |
| Tetrazine-TCO Ligation | Tetrazine + trans-Cyclooctene (TCO) | Up to 10⁶[1] | Dihydropyridazine | Extremely fast kinetics, highly bioorthogonal.[2] | TCO can be hydrophobic; some tetrazines have limited stability.[3] |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO, BCN) | 10⁻³ - 1[4] | Triazole | Bioorthogonal, no catalyst required, stable linkage.[2] | Slower than tetrazine ligation; cyclooctynes can be bulky. |
| Thiol-Maleimide | Thiol (from Cysteine) + Maleimide | ~10² - 10³ | Thiosuccinimide Ether | Cysteine-specific, relatively fast. | Linkage stability can be an issue in vivo due to thiol exchange. |
| NHS Ester - Amine | NHS Ester + Amine (from Lysine) | ~10¹ - 10² | Amide | Well-established, forms a very stable bond. | Targets abundant lysine residues, leading to heterogeneous products. |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | 10⁻³ - 10⁻² (uncatalyzed) | Oxime/Hydrazone | Bioorthogonal, stable linkage. | Slow reaction rates often require catalysts. |
| Sortase-Mediated Ligation | LPXTG motif + (Poly)glycine | Enzyme-dependent | Amide | Site-specific, forms a native peptide bond. | Requires genetic engineering of proteins and enzyme presence. |
| HaloTag Ligation | HaloTag protein + Chloroalkane linker | Enzyme-dependent | Ester | Highly specific, irreversible covalent bond. | Requires fusion of the HaloTag protein to the protein of interest. |
In-Depth Comparison of Bioconjugation Chemistries
This section provides a more detailed examination of each alternative chemistry, including reaction mechanisms, stability of the resulting conjugates, and biocompatibility considerations.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, offering a robust and reliable method for labeling biomolecules without the need for a cytotoxic copper catalyst. The reaction proceeds between a strained cyclooctyne (such as DBCO or BCN) and an azide to form a stable triazole linkage.
Reaction Kinetics and Stability: SPAAC reactions are generally slower than tetrazine ligations, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. However, the resulting triazole linkage is highly stable under physiological conditions. The stability of the cyclooctyne itself can be a consideration, with some derivatives being more prone to degradation in the presence of thiols like glutathione. For instance, the half-life of a DBCO-conjugate in the presence of glutathione is approximately 71 minutes, while a BCN-conjugate has a longer half-life of about 6 hours.
Biocompatibility: The primary advantage of SPAAC is its excellent biocompatibility, as it avoids the use of toxic copper catalysts. The azide and cyclooctyne functional groups are largely inert in biological systems, minimizing off-target reactions.
Cyclooctyne (e.g., DBCO)
Thiol-Maleimide Reaction
This widely used chemistry targets the thiol group of cysteine residues, making it a valuable tool for site-specific protein modification. The reaction involves the Michael addition of a thiol to the double bond of a maleimide, forming a thiosuccinimide ether linkage.
Reaction Kinetics and Stability: The thiol-maleimide reaction is relatively fast, with second-order rate constants in the range of 10² to 10³ M⁻¹s⁻¹. However, a significant drawback is the potential for the reverse Michael reaction to occur in the presence of other thiols, such as glutathione, leading to deconjugation and transfer of the payload to other molecules. The stability of the linkage can be improved through the use of next-generation maleimides or by hydrolysis of the succinimide ring. In human plasma, conventional maleimide-based conjugates can show around 50% degradation over seven days.
Biocompatibility: Maleimide reagents can react with other nucleophiles at higher pH, but are generally selective for thiols at physiological pH. The potential for off-target reactions and the instability of the linkage are key biocompatibility considerations.
Maleimide-Linker
NHS Ester - Amine Reaction
The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine to form a stable amide bond is one of the most established methods for bioconjugation. It is commonly used to label proteins on the abundant lysine residues and the N-terminus.
Reaction Kinetics and Stability: The reaction rate is moderate, with second-order rate constants typically between 10¹ and 10² M⁻¹s⁻¹. The resulting amide bond is exceptionally stable under physiological conditions, with a half-life of approximately 600 years in neutral solution at 25°C.
Biocompatibility: A major limitation of this chemistry is its lack of site-specificity, as it targets all accessible primary amines, leading to a heterogeneous mixture of conjugated products. The hydrolysis of the NHS ester is a competing reaction, especially at higher pH, which can reduce conjugation efficiency.
NHS-Ester-Linker
Oxime Ligation
Oxime ligation involves the reaction of an aldehyde or ketone with an aminooxy or hydrazine group to form a stable oxime or hydrazone bond, respectively. This reaction is bioorthogonal as aldehydes and ketones are rare in biological systems.
Reaction Kinetics and Stability: The uncatalyzed reaction is relatively slow, with second-order rate constants in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹. However, the reaction can be significantly accelerated by using aniline-based catalysts. The resulting oxime linkage is generally more stable to hydrolysis than a hydrazone linkage.
Biocompatibility: The reagents are generally biocompatible, and the reaction proceeds under mild conditions. The need for a catalyst for efficient ligation can be a consideration for in vivo applications.
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that offers exquisite site-specificity. The enzyme sortase A recognizes a specific peptide motif (LPXTG) and cleaves the bond between threonine and glycine, subsequently ligating the C-terminus of the threonine to an N-terminal (poly)glycine sequence on another molecule.
Reaction Kinetics and Stability: The reaction rate is enzyme-dependent and can be a limiting factor. However, engineered sortase variants with improved kinetics are available. A significant advantage of SML is the formation of a native amide bond, which is highly stable.
Biocompatibility: As an enzymatic reaction, SML is highly biocompatible and proceeds under physiological conditions. The main requirement is the genetic incorporation of the recognition motifs into the proteins of interest.
HaloTag Ligation
The HaloTag system is a protein fusion tag-based technology that enables specific and covalent labeling. The HaloTag protein is a modified haloalkane dehalogenase that forms a covalent bond with a synthetic ligand containing a chloroalkane linker.
Reaction Kinetics and Stability: The reaction is enzymatic and proceeds rapidly under physiological conditions, forming a highly stable and essentially irreversible ester bond.
Biocompatibility: The HaloTag protein and its ligands are designed to be bio-inert. The main consideration is the need to genetically fuse the 33 kDa HaloTag protein to the protein of interest, which could potentially affect its function or localization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are generalized protocols for the key chemistries discussed.
General Protocol for Thiol-Maleimide Conjugation
-
Protein Preparation: Dissolve the cysteine-containing protein in a degassed buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Purification: Remove excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.
General Protocol for NHS Ester-Amine Conjugation
-
Protein Preparation: Dissolve the protein in an amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer) at a concentration of 1-10 mg/mL.
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in an anhydrous solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): Add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
General Protocol for Sortase-Mediated Ligation
-
Protein Expression and Purification: Express and purify the protein containing the C-terminal LPXTG motif and the molecule with the N-terminal (poly)glycine sequence.
-
Reaction Setup: In a suitable buffer (e.g., Tris-HCl, pH 7.5, with CaCl₂), combine the LPXTG-containing protein, the (poly)glycine-containing molecule, and the purified sortase A enzyme.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C or room temperature) for a duration ranging from a few hours to overnight, depending on the specific substrates and enzyme concentration.
-
Enzyme Removal and Purification: Stop the reaction and remove the sortase enzyme, often via affinity chromatography if the enzyme is tagged (e.g., with a His-tag).
-
Purification of the Conjugate: Purify the final ligated product from the unreacted starting materials using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).
General Protocol for HaloTag Ligation
-
Cell Culture and Transfection (for in vivo labeling): Culture cells expressing the HaloTag fusion protein.
-
Ligand Preparation: Prepare a stock solution of the chloroalkane-linked ligand of interest in an appropriate solvent (e.g., DMSO).
-
Labeling Reaction: Add the HaloTag ligand to the cell culture medium or to the purified HaloTag fusion protein in a suitable buffer.
-
Incubation: Incubate for a specific period (typically 15-30 minutes for live cells) at the appropriate temperature (e.g., 37°C for cells).
-
Washing (for in vivo labeling): Wash the cells to remove the excess, unbound ligand.
-
Analysis: The labeled protein can then be visualized by microscopy (if a fluorescent ligand was used) or used in downstream applications.
Conclusion
The field of bioconjugation offers a rich and expanding toolbox for researchers. While tetrazine-TCO ligation provides unparalleled speed, alternative chemistries present a diverse array of options with distinct advantages in terms of stability, site-specificity, and biocompatibility. The choice of the optimal bioconjugation strategy is a critical decision that should be guided by the specific requirements of the application, the nature of the biomolecules involved, and the desired properties of the final conjugate. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance their scientific endeavors.
References
A Comparative Guide to the Cross-Reactivity of Me-Tet-PEG4-COOH in Complex Biological Media
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a chemical linker is paramount to the success and reproducibility of their work. Me-Tet-PEG4-COOH is a heterobifunctional linker that has gained prominence due to its role in bioorthogonal "click chemistry".[1][2] This guide provides an objective comparison of this compound with alternative bioconjugation reagents, focusing on their cross-reactivity profiles in complex biological environments. The information herein is supported by established experimental protocols to aid in the critical assessment of linker performance for applications such as antibody-drug conjugate (ADC) development, in vivo imaging, and proteomics.[2]
This compound integrates a methyltetrazine (Me-Tet) moiety for rapid and specific reaction with a trans-cyclooctene (TCO), a hydrophilic 4-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal carboxylic acid (COOH) for covalent attachment to amine-containing molecules.[1][2] The primary advantage of the tetrazine-TCO ligation is its bioorthogonal nature, meaning it proceeds with high efficiency in biological systems without interfering with native biochemical processes. However, the initial conjugation step, which typically involves the activation of the carboxylic acid to react with primary amines (e.g., lysine residues on proteins), is not bioorthogonal and carries the potential for off-target reactions.
Comparison of this compound with Alternative Bioconjugation Chemistries
The selection of a conjugation strategy often involves a trade-off between reaction kinetics, stability, and specificity. While this compound offers exceptional kinetics in its bioorthogonal step, its initial amine coupling is comparable to other common methods. The table below summarizes the key performance characteristics of this compound in comparison to other widely used amine- and thiol-reactive linkers.
| Feature | This compound (Amine Reactive) | NHS Ester-PEG4-COOH (Amine Reactive) | Maleimide-PEG4-COOH (Thiol Reactive) | Azide-PEG4-COOH (via SPAAC) |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Pre-installed Alkyne |
| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | 6.5 - 7.5 | Physiological (e.g., 7.4) |
| Reaction Rate | Fast (Amine Coupling); Extremely Fast (TCO Ligation: ~1,000-30,000 M⁻¹s⁻¹) | Fast | High reactivity with thiols | Slower than Tetrazine-TCO ligation |
| Specificity | Moderate (multiple lysines possible) | Moderate (multiple lysines possible) | High for thiols | High (Bioorthogonal) |
| Stability of Linkage | Stable Amide Bond | Stable Amide Bond | Potentially reversible (retro-Michael addition) | Stable Triazole Ring |
| Key Side Reactions | Hydrolysis of activated ester, reaction with other nucleophiles. | Hydrolysis of NHS ester. | Reaction with amines at higher pH, hydrolysis of maleimide. | Requires pre-modification with an alkyne. |
| Bioorthogonality | Second step (TCO ligation) is bioorthogonal. | No | No | Yes |
Visualizing the Bioconjugation Workflow
The process of using this compound typically involves two main stages: the activation and coupling to an amine-containing biomolecule, followed by the bioorthogonal ligation with a TCO-tagged molecule.
Experimental Protocols for Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of this compound in a complex biological medium such as human plasma or serum, a series of controlled experiments are necessary. Below are detailed protocols for key assays.
Protocol 1: LC-MS/MS Analysis of Off-Target Reactions
This method is designed to identify and quantify the adduction of the activated linker to non-target, low molecular weight nucleophiles and peptides in plasma.
Objective: To detect the formation of covalent adducts between activated this compound and endogenous molecules in human plasma.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Human plasma (pooled, filtered)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Acetonitrile (ACN, LC-MS grade)
-
Formic acid (FA, LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Incubation in Plasma:
-
Add 5 µL of the activated Me-Tet-PEG4-NHS ester solution to 95 µL of human plasma. This creates a complex biological matrix for the reaction.
-
As a negative control, add 5 µL of DMSO (without the activated linker) to a separate 95 µL aliquot of plasma.
-
Incubate both samples at 37°C for 1 hour with gentle mixing.
-
-
Sample Preparation for LC-MS/MS:
-
Quench the reaction by adding 10 µL of 1 M Tris-HCl.
-
Precipitate proteins by adding 3 volumes of ice-cold ACN. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% ACN / 0.1% FA in water.
-
Further clean up the sample using SPE cartridges according to the manufacturer's protocol to remove salts and phospholipids.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned sample onto a C18 reverse-phase column.
-
Use a gradient elution from 5% to 95% ACN with 0.1% FA over 30 minutes.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to collect MS1 scans followed by MS2 scans of the most abundant ions.
-
Search the data for the expected mass of this compound (436.5 g/mol ) adducted to common biological nucleophiles (e.g., glutathione, free amino acids). The analysis should specifically look for unexpected mass shifts corresponding to reactions with plasma components.
-
Protocol 2: Competitive ELISA for Non-Specific Protein Binding
This immunoassay-based method assesses the degree of non-specific binding of the linker to a broad range of plasma proteins.
Objective: To quantify the non-specific binding of this compound to immobilized plasma proteins.
Materials:
-
High-bind 96-well microplates
-
Human plasma
-
This compound conjugated to a reporter molecule (e.g., Biotin or a Fluorophore)
-
Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBST - 0.05% Tween-20 in PBS)
-
Streptavidin-HRP (if using biotinylated linker) and TMB substrate
-
Plate reader
Methodology:
-
Plate Coating:
-
Dilute human plasma to 10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted plasma to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Incubation with Labeled Linker:
-
Prepare serial dilutions of the reporter-labeled this compound in Blocking Buffer.
-
Add 100 µL of each dilution to the wells. Include wells with Blocking Buffer only as a negative control.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
If using a biotinylated linker, add 100 µL of Streptavidin-HRP solution and incubate for 30 minutes. Wash again 5 times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
A higher signal indicates greater non-specific binding of the linker to the immobilized plasma proteins. Compare the signal generated by this compound with that of alternative labeled linkers (e.g., Biotin-PEG4-NHS ester).
-
Protocol 3: SDS-PAGE and Western Blot for Non-Specific Protein Conjugation
This protocol provides a visual assessment of non-specific covalent conjugation to a model protein in a complex medium.
Objective: To visualize the extent of non-specific conjugation of this compound to a model protein (e.g., Bovine Serum Albumin - BSA) in the presence of human plasma.
Materials:
-
This compound and activation reagents (EDC/Sulfo-NHS)
-
Bovine Serum Albumin (BSA)
-
Human plasma
-
TCO-Biotin
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Streptavidin-HRP and ECL substrate
Methodology:
-
Reaction Setup:
-
Prepare a solution of 1 mg/mL BSA in human plasma.
-
Activate this compound as described in Protocol 1.
-
Add the activated linker to the BSA/plasma solution at varying molar excesses (e.g., 10x, 20x, 50x over BSA).
-
Incubate for 2 hours at room temperature.
-
Quench the reaction with Tris-HCl.
-
-
Bioorthogonal Labeling:
-
To specifically detect proteins that have been modified with the tetrazine linker, add a 5-fold molar excess of TCO-Biotin to each reaction.
-
Incubate for 1 hour at room temperature.
-
-
SDS-PAGE and Western Blot:
-
Run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Probe the membrane with Streptavidin-HRP to detect biotinylated proteins.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
The appearance of multiple bands or a smear at higher molecular weights on the Western blot indicates that the tetrazine linker has non-specifically conjugated to various plasma proteins, which were subsequently labeled with TCO-Biotin. The intensity of these bands relative to the BSA band provides a qualitative measure of cross-reactivity.
-
Conclusion
This compound is a powerful tool for bioconjugation, primarily due to the exceptional speed and specificity of the tetrazine-TCO bioorthogonal reaction. However, the initial amine-coupling step is not immune to the cross-reactivity challenges inherent in reactions targeting common functional groups like primary amines. In complex biological media, activated carboxylic acids can potentially react with a multitude of off-target nucleophiles. The inclusion of the PEG4 spacer helps to mitigate non-specific hydrophobic interactions, a known advantage of PEGylation.
For applications requiring the highest degree of specificity, researchers should consider strategies that minimize the potential for off-target reactions. This may include optimizing reaction conditions (pH, linker concentration, reaction time) or exploring site-specific conjugation methods that target unique residues. The experimental protocols provided in this guide offer a framework for rigorously assessing the cross-reactivity of this compound and other linkers, enabling an informed choice based on empirical data for any given application.
References
Navigating the Finish Line: A Comparative Guide to Confirming Me-Tet-PEG4-COOH Reaction Completion
For researchers, scientists, and drug development professionals, ensuring the successful completion of bioconjugation reactions is paramount. This guide provides a comprehensive comparison of analytical methods to confirm the reaction completion of Me-Tet-PEG4-COOH, a versatile heterobifunctional linker. The dual functionality of this linker, featuring a methyl-tetrazine (Me-Tet) group for bioorthogonal click chemistry and a carboxylic acid (COOH) for stable amide bond formation, necessitates robust analytical strategies for both reaction pathways.
This guide presents a side-by-side comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your specific application. Whether you are performing an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule or conjugating to a primary amine, this guide will provide the necessary information to confidently assess your reaction's endpoint.
Comparison of Analytical Methods
The choice of analytical method to confirm reaction completion depends on several factors, including the nature of the reactants, the required sensitivity, available instrumentation, and whether a quantitative or qualitative assessment is needed. The following table summarizes and compares the most common techniques for analyzing this compound conjugation reactions.
| Method | Principle | Speed | Sensitivity | Cost | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic tetrazine absorbance peak (~520-540 nm) upon reaction with TCO.[1][2] | Fast | Moderate | Low | Simple, real-time monitoring, requires minimal sample preparation.[1] | Only applicable to the tetrazine-TCO reaction; indirect method for amide bond formation. |
| HPLC (RP-HPLC, SEC) | Separates the reaction mixture components based on hydrophobicity (RP-HPLC) or size (SEC), allowing for the detection of starting materials and the conjugated product.[1] | Moderate | High | Moderate | Quantitative, assesses purity, and can be used for both reaction types.[1] | Requires method development for each specific conjugate; may require specialized columns. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirms the mass of the final conjugate, showing the expected mass shift upon successful ligation. | Fast | Very High | High | Provides definitive molecular weight confirmation and can determine the degree of labeling. | PEG heterogeneity can complicate spectra; requires sample desalting. |
| FTIR Spectroscopy | Detects changes in vibrational frequencies of functional groups, such as the disappearance of the carboxylic acid O-H stretch and the appearance of amide bands for the COOH reaction, or the characteristic C-O-C stretch of the PEG linker. | Fast | Moderate | Low-Moderate | Provides direct evidence of bond formation; can be used for solid or liquid samples. | Less sensitive than other methods; spectral interpretation can be complex. |
| NMR Spectroscopy | Detects changes in the chemical environment of atomic nuclei upon bond formation, such as the disappearance of reactant signals and the appearance of new product signals. | Slow | Low | High | Provides detailed structural information about the conjugate. | Requires high sample concentration and deuterated solvents; complex spectra for large biomolecules. |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical method can be guided by a logical workflow. The following diagram illustrates a typical decision-making process for confirming the completion of this compound reactions.
References
Comparing Me-Tet-PEG4-COOH to other click chemistry reagents like DBCO or azides.
In the rapidly advancing fields of bioconjugation, drug delivery, and molecular imaging, the ability to specifically and efficiently link molecules is paramount. "Click chemistry" has emerged as a powerful toolkit for these applications, offering a suite of bioorthogonal reactions that proceed with high yield and selectivity in complex biological environments. This guide provides an objective comparison of Me-Tet-PEG4-COOH, a tetrazine-based reagent, with other widely used click chemistry reagents, namely those based on dibenzocyclooctyne (DBCO) and azides. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate tool for their specific needs.
Overview of the Chemistries
The three classes of reagents compared here participate in distinct bioorthogonal reactions:
-
This compound (Methyl-Tetrazine-PEG4-Carboxylic Acid): This reagent utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest known bioorthogonal reactions.[1] The tetrazine moiety reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyrazine linkage, releasing nitrogen gas as the only byproduct.[1] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[2] The PEG4 spacer increases hydrophilicity, and the carboxylic acid allows for straightforward conjugation to amine-containing molecules.[3]
-
DBCO (Dibenzocyclooctyne): DBCO reagents are key players in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction.[4] The high ring strain of the DBCO group drives the reaction with an azide, forming a stable triazole ring without the need for a cytotoxic copper catalyst. This makes it well-suited for applications in living systems.
-
Azides: Azides are a versatile functional group in click chemistry, participating in both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and SPAAC. They can also undergo the Staudinger ligation with phosphines to form an amide bond. Their small size and relative stability make them a popular choice for introducing a reactive handle into biomolecules.
Quantitative Comparison of Performance
The choice of a click chemistry reagent often depends on a balance of reaction kinetics, stability, and potential for side reactions. The following table summarizes key quantitative data for the reactions involving tetrazines (like this compound), DBCO, and azides.
| Feature | This compound (with TCO) | DBCO (with Azide) | Azide (with terminal alkyne) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶ | 10⁻³ - 1 | 10¹ - 10⁴ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free | Requires copper(I) catalyst and ligands |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
| Stability of Reactants | Methyl-tetrazine is more stable than unsubstituted tetrazines. TCO can isomerize. | DBCO can be unstable over long periods and may react with thiols. | Azides and alkynes are generally stable. |
| Resulting Linkage | Dihydropyrazine (stable) | Triazole (stable) | Triazole (stable) |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature. The values presented are typical ranges for comparison.
Experimental Protocols
Detailed methodologies for utilizing these reagents in bioconjugation are crucial for successful experimental outcomes. Below are representative protocols for antibody conjugation.
Protocol 1: Antibody Conjugation with this compound
This protocol involves a two-step process: first, the antibody is functionalized with the this compound linker, and second, the tetrazine-modified antibody is reacted with a TCO-modified payload.
Materials:
-
Antibody in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
TCO-modified payload
-
Desalting columns
Procedure:
-
Antibody Preparation: Exchange the antibody into the Coupling Buffer to a concentration of 2-10 mg/mL.
-
Activation of this compound: In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:5 (COOH:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature.
-
Conjugation to Antibody: Add the activated Me-Tet-PEG4-Sulfo-NHS ester solution to the antibody solution. A 5- to 20-fold molar excess of the linker is typically used. Incubate for 1-2 hours at room temperature.
-
Quenching and Purification: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes. Purify the tetrazine-modified antibody using a desalting column.
-
iEDDA Ligation: Add a 1.5 to 3-fold molar excess of the TCO-modified payload to the purified tetrazine-antibody conjugate. The reaction is typically complete within 30 minutes to 2 hours at room temperature.
-
Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography.
Protocol 2: Antibody Conjugation with DBCO-NHS Ester
This protocol describes the functionalization of an antibody with a DBCO moiety, making it ready for reaction with an azide-modified molecule.
Materials:
-
Antibody in PBS, pH 7.4 (1-5 mg/mL)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM Tris or glycine in water)
-
Desalting columns
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Activation of Antibody: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%. Incubate for 60 minutes at room temperature.
-
Quenching Reaction: Add the quenching solution to consume any unreacted DBCO-NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column. The DBCO-functionalized antibody is now ready to be reacted with an azide-modified molecule.
-
SPAAC Reaction: Mix the DBCO-functionalized antibody with a 2- to 4-fold molar excess of the azide-modified molecule. Incubate overnight at 4°C.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method.
Protocol 3: Introduction of Azide Functionality into Proteins
This protocol outlines a general method for introducing azide groups into a protein using an azide-functionalized NHS ester.
Materials:
-
Protein in PBS, pH 7.4 (1-5 mg/mL)
-
Azido-PEG4-NHS Ester
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add the desired molar excess of the Azido-PEG4-NHS Ester solution to the protein solution. Incubate for 1-2 hours at room temperature.
-
Purification: Remove unreacted labeling reagent by passing the reaction mixture through a desalting column. The azide-labeled protein is now ready for conjugation with an alkyne- or cyclooctyne-containing molecule.
Visualization of Workflows and Reaction Mechanisms
To further clarify the processes and principles discussed, the following diagrams illustrate the experimental workflows and underlying chemical reactions.
Caption: A typical two-stage workflow for creating an antibody-drug conjugate using this compound.
Caption: Simplified representation of the core reaction mechanisms for iEDDA, SPAAC, and CuAAC.
Stability and Side Reactions
The stability of the click chemistry reagents and their potential for off-target reactions are critical considerations, especially for in vivo applications.
-
This compound: Methyl-substituted tetrazines, such as the one in this compound, exhibit enhanced stability in aqueous solutions compared to their unsubstituted counterparts. However, tetrazines can still be susceptible to degradation, particularly at non-neutral pH. The primary dienophile partner for tetrazines, TCO, can isomerize to the less reactive cis-cyclooctene.
-
DBCO: While highly reactive towards azides, the strained alkyne in DBCO can also undergo a slower, undesired "thiol-yne" addition reaction with free sulfhydryl groups, such as those found on cysteine residues in proteins. This potential for off-target labeling should be considered, and blocking of free thiols may be necessary in some applications. DBCO can also degrade over time in aqueous buffers.
-
Azides: Azides are generally stable in biological systems. However, they can be reduced to amines by endogenous reducing agents like thiols, although this is typically a slow process. In cellular environments with low oxygen (hypoxia), enzymatic reduction of azides has also been observed.
Conclusion
The choice between this compound, DBCO, and azide-based reagents depends on the specific requirements of the application.
-
This compound is the reagent of choice for applications demanding the fastest possible reaction kinetics without the need for a catalyst, such as in vivo pre-targeting strategies where low concentrations of reactants are used. The enhanced stability of the methyl-tetrazine is also a significant advantage.
-
DBCO is a robust and widely used reagent for copper-free click chemistry, offering a good balance of reactivity and stability for a broad range of bioconjugation applications, including live-cell imaging.
-
Azides remain a versatile and fundamental component of the click chemistry toolbox. Their small size is advantageous for metabolic labeling, and they are essential for the highly efficient copper-catalyzed click reaction (CuAAC), which is often preferred for in vitro applications where speed is critical and the presence of copper is not a concern.
By carefully considering the kinetic, stability, and biocompatibility profiles of each of these powerful reagents, researchers can select the optimal strategy to achieve their desired molecular constructs with high precision and efficiency.
References
The Balancing Act: How PEG Linker Length Dictates Conjugate Stability and Solubility
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic success. A key component in this design is the linker, with polyethylene glycol (PEG) linkers being a popular choice due to their ability to modulate the physicochemical and pharmacological properties of the final product. This guide provides an objective comparison of how varying PEG linker lengths impact conjugate stability and solubility, supported by experimental data, to inform the selection of optimal linkers for specific applications.
The length of a PEG linker is not a trivial consideration; it represents a crucial balancing act between enhancing solubility and maintaining stability, both of which profoundly influence a conjugate's in vivo performance.[1][2] Hydrophobic payloads, for instance, can lead to aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the conjugate's desirable properties.[1]
Comparative Analysis of PEG Linker Length on Conjugate Properties
The selection of an appropriate PEG linker length is often specific to the antibody, the payload, and the intended target, necessitating empirical evaluation.[3] The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated Molecule | Reference |
| No PEG | ~8.5 | 1.0x | [2] |
| PEG4 | ~4.5 | 1.9x | |
| PEG8 | ~3.0 | 2.8x | |
| PEG12 | ~2.0 | 4.3x | |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
| PEG Linker Length | IC50 (nM) | Fold Change vs. Longest Linker | Reference |
| PEG2 | 1.5 | 1.0x | |
| PEG3 | 2.1 | 1.4x | |
| PEG4 | 3.5 | 2.3x | |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. |
The Interplay of Length, Stability, and Solubility
Longer PEG linkers generally enhance the pharmacokinetic properties and in vivo efficacy of conjugates, particularly those with hydrophobic payloads. The flexible, hydrophilic chains of PEG form a "hydration shell" around the molecule, which increases its hydrodynamic volume, thereby slowing renal clearance and extending its plasma half-life. This protective layer also provides a spatial shielding effect, reducing non-specific interactions with blood components and protecting the biomolecule from enzymatic degradation.
Conversely, shorter PEG linkers can sometimes lead to better stability. By keeping the payload more closely associated with the antibody, a shorter linker can leverage the antibody's own structure to provide a "spatial shielding" effect, which can be particularly beneficial for certain cleavable linkers. However, a trade-off may exist with in vitro potency, as a shorter linker might create steric hindrance that impedes the interaction of the payload with its target.
Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of these findings. Below are outlines of key experimental protocols used to assess the impact of PEG linker length.
General Workflow for Evaluating PEG Linker Length in ADCs
Caption: Workflow for ADC development with varying PEG linkers.
Site-Specific Conjugation Protocol
This protocol describes the conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.
Caption: Site-specific antibody conjugation workflow.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Two common methods for its determination are UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
Caption: Methods for determining the Drug-to-Antibody Ratio (DAR).
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their stability, solubility, and therapeutic index. While shorter PEG linkers may favor stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. The optimal PEG linker length is highly dependent on the specific components of the conjugate and must be determined empirically through a systematic workflow. By carefully considering the interplay between linker length and the desired performance characteristics, researchers can rationally design more effective and safer bioconjugates.
References
Safety Operating Guide
Proper Disposal of Me-Tet-PEG4-COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Me-Tet-PEG4-COOH (Methyltetrazine-Polyethylene Glycol-Carboxylic Acid), a bifunctional linker commonly used in bioconjugation and drug delivery research. While this compound is not classified as acutely hazardous, adherence to proper waste management protocols is essential to maintain a safe laboratory environment and comply with institutional and regulatory standards.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, involves careful segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Waste Segregation
Proper segregation is the first and most critical step to ensure safe disposal.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, weighing paper, and absorbent pads from spill cleanups, in a designated, leak-proof solid waste container.
-
Aqueous Solutions: Collect all solutions containing this compound in a separate, clearly labeled liquid waste container.
-
Solvent Rinsate: The initial solvent rinse (e.g., with ethanol or acetone) of contaminated glassware must be collected as hazardous waste.
-
Prohibition of Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Container Labeling
Accurate and thorough labeling of waste containers is mandatory to prevent accidental mixing and to ensure proper handling by waste management personnel.
-
All waste containers must be securely closed except when adding waste.
-
The label must be legible and permanently affixed to the container.
-
Use a standardized hazardous waste label provided by your EHS department.
Information Required on Waste Labels:
| Label Field | Description | Example |
| Full Chemical Name | Write out the complete chemical name. | "this compound" or "Methyltetrazine-PEG4-Carboxylic Acid" |
| Concentration | If the waste is in solution, specify the concentration. | "10 mg/mL in PBS" |
| Hazard Statement | Clearly indicate the primary hazards. | "Hazardous Waste", "Irritant" |
| Accumulation Start Date | The date the first waste was added to the container. | "YYYY-MM-DD" |
| Principal Investigator | Name of the PI responsible for the laboratory. | "Dr. Jane Doe" |
| Laboratory Contact | Room number and phone extension. | "Rm. 123, x4567" |
Waste Storage
Designated storage areas prevent accidental exposure and ensure regulatory compliance.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, high traffic areas, and sources of heat or ignition.
-
Utilize secondary containment for all liquid waste containers to mitigate spills.
Arranging for Disposal
-
Once a waste container is full or is no longer needed, arrange for its collection through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Protocols
Spill Cleanup Protocol
In the event of a small spill, follow these procedures to safely clean the affected area.
For a solid (powder) spill:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent dust generation.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
For a liquid spill:
-
Absorb the spill using inert, non-combustible material (e.g., absorbent pads).
-
Collect the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area with soap and water.
Decontamination of Glassware
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect this initial rinsate and dispose of it as hazardous waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain; however, it is critical to confirm this with your local EHS regulations before proceeding.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Me-Tet-PEG4-COOH
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents like Me-Tet-PEG4-COOH is paramount. This guide provides immediate safety, operational, and disposal information to ensure laboratory safety and experimental success. This compound is a heterobifunctional linker that integrates a stable methyltetrazine moiety for bioorthogonal "click" chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent linkage to amine-containing molecules.[1] Adherence to these protocols is critical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles with side shields are essential to protect against splashes. A face shield worn over goggles provides an additional layer of protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation before use and change them immediately upon contact with the chemical.[3] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible, protecting against splashes and contact.[2][3] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not feasible, a NIOSH-approved respirator is required. |
Operational Plan: Step-by-Step Handling Protocol
A clear, procedural plan ensures consistent and safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that the Safety Data Sheet (SDS) is readily accessible.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Handling the Compound:
-
Perform all manipulations, including weighing and reconstitution, within a fume hood to prevent aerosolization.
-
Use a spatula to handle the powder and avoid generating dust.
-
When dissolving, add the solvent to the powder slowly to prevent splashing.
-
Keep containers securely closed when not in use.
4. Post-Handling:
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated PPE.
-
Wash hands thoroughly with soap and water after handling.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety. It should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste, including unused compound and contaminated materials (e.g., pipette tips, gloves, weighing paper).
-
The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material, such as sand or vermiculite.
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled with "Hazardous Waste" and the chemical name.
-
Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Note: Chemical deactivation of tetrazine compounds in a laboratory setting is not recommended as the decomposition products may be unknown and potentially more hazardous.
Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
